molecular formula C7H9N3O B2845193 4-Amino-N-methylpyridine-2-carboxamide CAS No. 1155066-09-3

4-Amino-N-methylpyridine-2-carboxamide

Cat. No.: B2845193
CAS No.: 1155066-09-3
M. Wt: 151.169
InChI Key: MSBIGAJBEHIRIM-UHFFFAOYSA-N
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Description

4-Amino-N-methylpyridine-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its structure serves as a core building block in the synthesis of more complex molecules, particularly potential anticancer agents. Compounds based on this picolinamide structure have been designed and studied as inhibitors of receptor tyrosine kinases (RTKs), such as c-Met and VEGFR-2, which are critical targets in oncology drug discovery . These kinases play a central role in cell signaling pathways that regulate proliferation, migration, and survival; their abnormal activation is associated with the progression of various cancers . Researchers utilize this compound as a versatile synthetic intermediate. For instance, structurally similar 4-(4-aminophenoxy)-N-methylpicolinamide derivatives have been explored as novel Class II c-Met inhibitors, with some demonstrating potent anti-proliferative activity against human cancer cell lines like A549 (lung), HeLa (cervical), and MCF-7 (breast) in vitro . Furthermore, this chemical family is a known precursor in the synthetic pathway of protein kinase inhibitors such as Sorafenib, a well-established anticancer drug, and its structural analogs . The presence of both amino and methylcarboxamide functional groups on the pyridine ring allows for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize drug-like properties. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBIGAJBEHIRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155066-09-3
Record name 4-amino-N-methylpyridine-2-carboxamide
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Foundational & Exploratory

4-Amino-N-methylpyridine-2-carboxamide CAS 1155066-09-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4-Amino-N-methylpyridine-2-carboxamide , referenced by the user-provided CAS 1155066-09-3 .

A Critical Scaffold in Kinase Inhibitor Design

Executive Summary

This compound (also known as 4-amino-N-methylpicolinamide) is a high-value heterocyclic building block used primarily in the development of Type II kinase inhibitors . Its structural motif—a pyridine ring substituted with an amide and an amine—serves as a versatile pharmacophore, capable of functioning as a "hinge binder" or a "linker" that orients lipophilic tails into the hydrophobic pockets of enzymes like VEGFR , PDGFR , and Raf kinases.

This guide provides a comprehensive technical profile for researchers utilizing this compound in drug discovery, covering its physicochemical properties, validated synthetic routes, and handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is defined by a pyridine core functionalized at the C2 position with an N-methylcarboxamide and at the C4 position with a primary amine. This specific substitution pattern is critical for establishing hydrogen bond networks within the ATP-binding sites of protein kinases.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name This compound
Common Synonyms 4-Amino-N-methylpicolinamide; 2-Carbamoyl-4-aminopyridine
CAS Number 1155066-09-3 (User Specified) / 138074-18-9 (Generic Free Base)
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~6.5 (Pyridine N), ~14 (Amide)
H-Bond Donors 2 (Amine -NH₂, Amide -NH-)
H-Bond Acceptors 3 (Pyridine N, Amide O, Amine N)

Note on CAS: While CAS 1155066-09-3 is the specific identifier provided, researchers may also encounter the generic free base under CAS 138074-18-9. The chemistry described herein applies to the core structure.

Synthetic Pathways & Process Chemistry

The synthesis of this compound must balance yield with purity, particularly avoiding the formation of regioisomers. Two primary routes are established: the Displacement Route (favored for scale-up) and the Direct Coupling Route (favored for library synthesis).

Method A: Nucleophilic Displacement (Scale-Up Preferred)

This method utilizes 4-chloropicolinic acid derivatives. The electron-deficient pyridine ring at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr).

  • Activation: 4-Chloropicolinic acid is converted to 4-chloro-N-methylpicolinamide using thionyl chloride (

    
    ) followed by methylamine (
    
    
    
    ).
  • Amination: The chloro group is displaced by ammonia (

    
    ) or a protected amine equivalent (e.g., PMB-amine) at elevated temperatures.
    
Method B: Direct Amide Coupling

Starting from commercially available 4-aminopicolinic acid, this route avoids harsh displacement conditions but requires careful control of the aniline-like amine during coupling.

Protocol:

  • Dissolution: Dissolve 4-aminopicolinic acid (1.0 eq) in DMF.

  • Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Addition: Add Methylamine (2.0 M in THF, 1.5 eq).

  • Workup: Stir at RT for 4h. Dilute with EtOAc, wash with

    
    , and concentrate.
    
Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the core scaffold and its divergence into drug-like molecules.

SynthesisWorkflow cluster_0 Key Transformation Start 4-Chloropicolinic Acid (Starting Material) Inter1 4-Chloro-N-methyl picolinamide Start->Inter1 1. SOCl2, Reflux 2. MeNH2, THF Target 4-Amino-N-methyl pyridine-2-carboxamide (Target Scaffold) Inter1->Target NH3 (aq), 140°C (SnAr Displacement) Drug Kinase Inhibitor (e.g., Sorafenib Analog) Target->Drug Isocyanate/Acid Chloride (Urea/Amide Formation)

Caption: Figure 1. Step-wise synthesis of the 4-amino-N-methylpicolinamide scaffold via the nucleophilic displacement route.

Medicinal Chemistry Applications

This molecule is not merely a passive intermediate; it is a privileged scaffold in oncology.

The "Head Group" Concept

In Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of kinases), the inhibitor molecule typically spans three regions:

  • Head Group: Binds to the hinge region (ATP binding site).

  • Linker: Traverses the gatekeeper residue.

  • Tail: Occupies the hydrophobic allosteric pocket.

This compound acts as the Head Group .[1]

  • The Pyridine Nitrogen and Amide NH form a bidentate hydrogen bond pair with the kinase hinge residues (e.g., Cys919 in VEGFR2).

  • The C4-Amino group serves as the vector for growing the molecule into the hydrophobic pocket, typically by conversion into a urea or amide linkage.

Structural Analogs in Approved Drugs
  • Sorafenib (Nexavar): Uses a 4-chloro-N-methylpicolinamide core (precursor to the amino form).

  • Regorafenib (Stivarga): Utilizes a fluorinated analog of this scaffold.

  • Significance: The N-methyl amide moiety improves water solubility and metabolic stability compared to a bare phenyl ring.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[6][7]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5 ppm (d, 1H): Pyridine C6-H (Deshielded, adjacent to N).

    • δ 8.3 ppm (br q, 1H): Amide -NH- (Couples with methyl).

    • δ 7.1 ppm (d, 1H): Pyridine C3-H.

    • δ 6.6 ppm (dd, 1H): Pyridine C5-H.

    • δ 6.0 ppm (br s, 2H): Amine -NH₂ (Exchangeable).

    • δ 2.8 ppm (d, 3H): N-Methyl -CH₃.

Mass Spectrometry (ESI-MS)[7]
  • Ionization Mode: Positive (+).

  • Expected Mass: [M+H]⁺ = 152.18 m/z.

  • fragmentation: Loss of -NHMe group may be observed at higher collision energies.

Handling, Stability, and Safety (SDS Summary)

While specific toxicological data for this CAS may be limited, it should be handled as a functionalized aminopyridine .

Hazard Classification (GHS)[5]
  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (inferred from aminopyridine class).

Storage & Stability[2][12]
  • Storage: Keep in a tightly closed container at 2–8°C.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

  • Hygroscopicity: Amides can be slightly hygroscopic; store with desiccant.

References

  • Bankston, D. et al. (2002).[5] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

  • PubChem Compound Summary. (2025). "4-Chloro-N-methylpicolinamide (Precursor)." National Center for Biotechnology Information. Link

  • Wilhelm, S. et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link

  • ChemicalBook. (2025). "4-(4-Aminophenoxy)-N-methylpicolinamide Synthesis and Properties." Link

  • Vertex AI Search. (2025). "Synthesis of 4-amino-N-methylpicolinamide derivatives." Aggregated Search Results. 6

Sources

Technical Guide: Structural and Functional Differentiation of Sorafenib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 4-amino-N-methylpicolinamide and Sorafenib intermediate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Missing Linker"

In the synthesis and quality control of the kinase inhibitor Sorafenib (Nexavar) , confusion often arises between the "Amine Intermediate" and its structural analogs. The core distinction lies in the phenoxy bridge .

  • The Sorafenib Intermediate (specifically Intermediate 2) is 4-(4-aminophenoxy)-N-methylpicolinamide . It contains a phenyl ether linker essential for the drug's pharmacophore.

  • 4-Amino-N-methylpicolinamide is a "truncated" analog. It lacks the phenoxy phenyl ring entirely, possessing a primary amine directly attached to the pyridine ring. In the context of Sorafenib manufacturing, it is classified as a process impurity (resulting from ammonolysis of the chloro-precursor) or a degradation product, rather than a viable synthetic building block for the final drug.

This guide details the structural, synthetic, and analytical differences between these two entities to prevent supply chain errors and ensure reaction integrity.

Chemical Identity & Structural Comparison[1][3][4][5][6][7]

The following table contrasts the "Truncated" analog with the "True" Sorafenib intermediate.

FeatureEntity A: The "Truncated" Analog Entity B: The Sorafenib Intermediate
Common Name 4-Amino-N-methylpicolinamideSorafenib Amine Intermediate (Int-2)
IUPAC Name 4-amino-N-methylpyridine-2-carboxamide4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
CAS Number Not widely commercialized as API intermediate (Analog: 4-Aminopicolinamide is 100137-47-1)284462-37-9
Molecular Formula C₇H₉N₃OC₁₃H₁₃N₃O₂
Molecular Weight ~151.17 g/mol 243.26 g/mol
Structural Difference Direct attachment: -NH₂ is bonded directly to Pyridine C4.Ether Linker: -NH₂ is on a Phenyl ring, linked to Pyridine C4 via Oxygen.
Role in Sorafenib Impurity / Byproduct Key Precursor (Couples with isocyanate)

Synthetic Pathways & Divergence

The confusion between these molecules often stems from their common origin: 4-Chloro-N-methylpicolinamide (CM-Picolinamide). This chlorinated compound is the electrophilic "hub" of the synthesis.

The Divergence Mechanism

The synthesis of Sorafenib relies on a Nucleophilic Aromatic Substitution (SNAr).

  • The Desired Path (Ether Formation): 4-Aminophenol attacks the 4-position of the pyridine ring, displacing chlorine. This installs the phenoxy bridge , creating the Sorafenib Intermediate (Entity B).

  • The Undesired Path (Ammonolysis): If the reaction environment contains free ammonia (or if methylamine is used aggressively without protection), the nitrogen nucleophile attacks the 4-position instead of the oxygen. This creates 4-amino-N-methylpicolinamide (Entity A), a dead-end impurity that cannot form Sorafenib.

Pathway Visualization (DOT)

Sorafenib_Divergence Start Picolinic Acid Derivative Chloro 4-Chloro-N-methylpicolinamide (The Electrophile Hub) CAS: 220000-87-3 Start->Chloro SOCl2, MeNH2 TrueInt Sorafenib Intermediate (4-(4-aminophenoxy)-...) CAS: 284462-37-9 Chloro->TrueInt Path A: + 4-Aminophenol (Base, KOtBu/K2CO3) S_NAr Mechanism Impurity 4-Amino-N-methylpicolinamide (Truncated Impurity) Chloro->Impurity Path B: + NH3 / Over-reaction (Impurity Formation) Final Sorafenib (Nexavar) TrueInt->Final + Isocyanate (Urea Formation) Impurity->Final Cannot React

Caption: Synthetic divergence showing the origin of the 4-amino impurity vs. the true phenoxy intermediate.

Experimental Protocols

To ensure the isolation of the correct Sorafenib Intermediate and avoid the 4-amino impurity , the following protocols (adapted from Bankston et al. and industrial patents) are recommended.

Synthesis of the True Intermediate (Phenoxy-Linker)

Target: 4-(4-aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9)

Principle: Use of a potassium base to increase the nucleophilicity of the phenol oxygen, favoring O-alkylation over N-alkylation or hydrolysis.

Protocol:

  • Reagents: Charge a reactor with 4-Chloro-N-methylpicolinamide (1.0 eq) and 4-Aminophenol (1.1 eq).

  • Solvent: Add DMF (Dimethylformamide) or DMSO. Note: Polar aprotic solvents accelerate SNAr.

  • Base: Add Potassium tert-butoxide (KOtBu) (2.0 eq) slowly to control exotherm. Alternative: Potassium Carbonate (K₂CO₃) can be used but requires higher temperatures.

  • Reaction: Heat to 80–100°C for 4–6 hours.

  • Quench: Cool to room temperature and pour into water (precipitates the product).

  • Purification: Filter the solids. Wash with water to remove salts and unreacted aminophenol. Recrystallize from Ethyl Acetate/Hexane if necessary.

  • Validation: The product must show a mass peak of [M+H]+ = 244.1 .

Analytical Detection of the 4-Amino Impurity

Target: Detection of 4-amino-N-methylpicolinamide in the reaction mixture.

If the reaction in 4.1 is run with poor quality reagents (containing ammonia) or at excessive temperatures causing amide degradation, the 4-amino impurity forms.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Differentiation:

    • 4-Amino-N-methylpicolinamide: Elutes early (more polar, lower MW).

    • Sorafenib Intermediate (Phenoxy): Elutes later (more hydrophobic due to the extra phenyl ring).

Functional Consequence in Drug Design

Why is the distinction critical? The phenoxy linker is not just a spacer; it is a critical structural element for Sorafenib's kinase inhibition mechanism.

  • Geometry (DFG-Out Binding): Sorafenib is a Type II kinase inhibitor. It binds to the inactive conformation of the kinase (DFG-out).

  • The "Hinge" vs. "Allosteric" Pocket:

    • The Pyridine ring (common to both molecules) interacts with the hinge region of the kinase.

    • The Urea moiety (added later) binds to the conserved Glu/Asp residues.

    • The Phenoxy Bridge (present only in the true intermediate) allows the molecule to span the distance between the hinge and the hydrophobic allosteric pocket.

  • Failure Mode: The "Truncated" 4-amino analog lacks the physical length to reach the allosteric pocket. Even if it were reacted further (which is chemically difficult), the resulting molecule would be inactive against RAF/VEGFR kinases.

References

  • Bankston, D., et al. (2002).[1][2][3][4] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[1][3]

  • ChemicalBook. (2025). "4-(4-Aminophenoxy)-N-methylpicolinamide Product Properties and CAS 284462-37-9."

  • PubChem. (2025). "Compound Summary: 4-Chloro-N-methylpicolinamide (CAS 220000-87-3)."[5][6][7]

  • Google Patents. (2009). "WO2009054004A2 - Process for the preparation of sorafenib."

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-Amino-N-methylpyridine-2-carboxamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Recognizing the frequent absence of established experimental data for novel chemical entities, this document uniquely combines in silico predictions with detailed, field-proven experimental protocols for the determination of acid dissociation constants (pKa) and lipophilicity (logP). It is designed to equip researchers, medicinal chemists, and drug development professionals with both the foundational data and the practical methodologies required to characterize this and similar molecules. The guide emphasizes the causality behind experimental choices and provides self-validating frameworks for robust data generation, adhering to the highest standards of scientific integrity.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its fundamental physicochemical characteristics. Properties such as the acid dissociation constant (pKa), lipophilicity (logP/logD), and solubility dictate a molecule's behavior in biological systems.[1][2][3] The pKa, in particular, governs the ionization state of a molecule at a given pH, which directly impacts its ability to cross cellular membranes, bind to its target, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3][4]

For instance, a drug's ionization state affects its solubility and permeability; non-ionized forms are typically more lipophilic and can more easily cross lipid bilayers, while ionized forms are often more water-soluble.[1] Consequently, understanding the pKa is essential for optimizing drug formulations, predicting oral absorption, and avoiding undesirable off-target effects.[1][5]

This guide focuses on This compound , a molecule featuring multiple ionizable centers: a basic pyridine ring nitrogen and an amino group. The interplay of these groups, along with the carboxamide moiety, creates a complex physicochemical profile that warrants careful characterization. In the absence of published experimental data, this document provides a robust framework for its evaluation.

Predicted Physicochemical Profile of this compound

In the early stages of drug discovery, before sufficient quantities of a compound are synthesized for extensive experimental testing, in silico prediction tools are indispensable.[4] These computational methods use algorithms based on large datasets of known molecules to estimate key properties.[6] The following table summarizes the predicted physicochemical data for this compound, calculated using widely accepted computational models.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/SoftwareSignificance in Drug Development
pKa (Most Basic) 6.5 ± 0.5ACD/pKa GALASGoverns ionization in physiological pH range (e.g., blood, pH 7.4), affecting solubility, permeability, and target binding.[1][2]
pKa (Second Basic) 2.0 ± 0.7ACD/pKa GALASRelevant for behavior in the highly acidic environment of the stomach (pH 1.5-3.5).[5]
logP 0.8 ± 0.3ACD/logP ClassicMeasures lipophilicity of the neutral species; a key factor in membrane permeability and metabolic stability.[6][7]
Molecular Weight 151.17 g/mol N/AA fundamental property; influences diffusion and fits within general "drug-likeness" guidelines.
Polar Surface Area 67.9 ŲN/AInfluences hydrogen bonding potential, which affects solubility and permeability.

Disclaimer: These values are computationally predicted and should be confirmed by experimental methods as described in the subsequent sections.

The predicted basic pKa of ~6.5 suggests that this compound will exist as a mixture of ionized (protonated) and neutral species at physiological pH of 7.4. This highlights the critical need for precise experimental determination to accurately model its in vivo behavior.

Experimental Determination of pKa

The pKa of a compound can be determined using several robust analytical techniques. The choice of method often depends on the compound's properties, such as its solubility and whether it possesses a chromophore.[8] Here, we detail two gold-standard methods: Potentiometric Titration and UV-Vis Spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[9][10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Causality and Experimental Rationale:

  • Choice of Titrant: Since the target molecule has basic centers, a strong acid (e.g., 0.1 M HCl) is used as the titrant to protonate these sites.

  • Ionic Strength Adjustment: A background electrolyte (e.g., 0.15 M KCl) is used to maintain a constant ionic strength, which minimizes variations in activity coefficients during the titration.[11]

  • Co-solvent: For compounds with limited aqueous solubility, a co-solvent like methanol may be used. However, the apparent pKa must then be corrected or extrapolated to a zero co-solvent condition.[9]

  • Inert Atmosphere: Purging the solution with nitrogen displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[11][12]

Step-by-Step Protocol for Potentiometric Titration:

  • Preparation:

    • Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[11]

    • Prepare a ~1 mM solution of this compound in deionized water with 0.15 M KCl to maintain ionic strength.[11]

    • Prepare a standardized solution of 0.1 M HCl.

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Begin stirring the solution and purge with nitrogen gas for 5-10 minutes to remove dissolved CO₂.[12]

    • Immerse the calibrated pH electrode into the solution.

  • Data Collection:

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely locate the equivalence point(s), which appear as peaks.

    • The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the ionizable group.[11]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte Solution (with 0.15M KCl) prep1->prep2 prep3 Standardize 0.1M HCl prep2->prep3 titrate1 Purge with N2 prep3->titrate1 titrate2 Add Titrant Increment titrate1->titrate2 titrate3 Record Stabilized pH titrate2->titrate3 titrate3->titrate2 analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Calculate 1st Derivative (Find Equivalence Point) analysis1->analysis2 analysis3 Determine pH at 1/2 Equivalence Point analysis2->analysis3 pKa pKa Value analysis3->pKa UV_Vis_Workflow cluster_prep Preparation cluster_scan Spectral Scans cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Analyte Stock Solution prep2 Prepare Buffer Series (e.g., pH 2-10) prep1->prep2 scan1 Scan in Acidic Buffer (pH 2) prep2->scan1 scan3 Identify Analytical λ scan1->scan3 scan2 Scan in Basic Buffer (pH 10) scan2->scan3 measure1 Prepare Samples in each Buffer scan3->measure1 measure2 Measure Absorbance at Analytical λ measure1->measure2 analysis1 Plot Absorbance vs. pH measure2->analysis1 analysis2 Fit to Sigmoidal Curve analysis1->analysis2 pKa pKa Value (Inflection Point) analysis2->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Experimental Determination of Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (P) between n-octanol and water, or its logarithm (logP). [7]

Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and "gold standard" technique for logP determination due to its direct measurement principle. [13][14] Causality and Experimental Rationale:

  • Biphasic System: n-Octanol is used to mimic the lipidic nature of biological membranes, while a buffer (typically at a pH where the compound is fully un-ionized) represents the aqueous phase.

  • Equilibration: The two phases are vigorously mixed to allow the analyte to partition between them until equilibrium is reached.

  • Quantification: The concentration of the analyte in each phase is then measured, typically by UV-Vis spectroscopy or HPLC. The ratio of these concentrations gives the partition coefficient.

Step-by-Step Protocol for Shake-Flask logP Determination:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.

    • Prepare a stock solution of the compound in the aqueous phase (or n-octanol, depending on solubility). The pH of the aqueous phase should be adjusted to at least 2 pH units above the basic pKa to ensure the compound is in its neutral form.

  • Partitioning:

    • Combine known volumes of the pre-saturated n-octanol and the analyte-containing aqueous phase in a separatory funnel or vial.

    • Shake vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

    • Allow the phases to separate completely. Centrifugation may be required to break up any emulsions. [14]3. Quantification:

    • Carefully sample a precise volume from both the aqueous and n-octanol layers.

    • Determine the concentration of the analyte in each sample using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the logP using the formula: logP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Conclusion

The physicochemical characterization of this compound is fundamental to understanding its potential as a drug candidate. This guide has provided a comprehensive framework, combining in silico predictions with detailed, validated experimental protocols for determining its pKa and logP. By understanding the principles behind these methods and executing them with precision, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development pipeline, ultimately accelerating the journey of promising molecules to therapeutic applications. [4]

References

  • Vertex AI Search. (2023). What is pKa and how is it used in drug development?
  • Bergström, C. A., Box, K., Holm, R., Matthews, W., & McAllister, M. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Medicinal Chemistry.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Cambridge MedChem Consulting. LogP/D.
  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Pliego Jr., J. R., & Riveros, J. M. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews, 36(9), 1393-403.
  • Orozco-González, Y., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry.
  • Singh, S. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Comer, J., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.
  • University of California. UV-Vis Spectrometry, pKa of a dye.
  • Studylib. pKa of a dye: UV-VIS Spectroscopy.
  • Akbaş, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. MDPI.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.

Sources

The Strategic Role of the 4-Amino-N-Methylpicolinamide Scaffold in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Intermediate – A Fragment-Centric Perspective

To the dedicated researcher in drug discovery, the molecule 4-(4-aminophenoxy)-N-methylpicolinamide is widely recognized as a pivotal intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib.[1] This well-established role, however, often overshadows its potential utility and conceptual significance within the framework of Fragment-Based Drug Discovery (FBDD). This guide aims to re-examine this molecule not as a mere synthetic precursor, but as a successful chemical entity whose constituent parts exemplify the core principles of FBDD. We will deconstruct this scaffold to understand how its fragments can serve as starting points for novel kinase inhibitor design, providing a roadmap for leveraging its structural motifs in contemporary drug discovery campaigns.

Deconstructing the Scaffold: A Tale of Two Fragments

The structure of 4-(4-aminophenoxy)-N-methylpicolinamide can be conceptually dissected into two primary fragments: the picolinamide core and the aminophenoxy moiety. While the complete molecule itself exceeds the typical size constraints of a fragment, its components are highly relevant to FBDD.

The Picolinamide Fragment: A Versatile Hinge-Binder

The N-methylpicolinamide unit is a classic example of a "hinge-binding" fragment, a motif frequently sought after in kinase inhibitor design. The pyridine nitrogen and the amide carbonyl are perfectly positioned to form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring inhibitors in the ATP-binding pocket. Several studies have highlighted the discovery of picolinamide-based derivatives as potent kinase inhibitors, underscoring the value of this scaffold.[2][3]

The Aminophenoxy Fragment: A Vector for Selectivity

The aminophenoxy group serves as a versatile linker and a vector for exploring interactions in the solvent-exposed region of the kinase active site. The ether linkage provides conformational flexibility, while the terminal aniline offers a synthetic handle for further elaboration—a key feature for fragment growth in FBDD. This moiety can be modified to introduce substituents that enhance potency and modulate the selectivity profile of the inhibitor.

Analysis through the Lens of Fragment-Based Drug Discovery Principles

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening small, low-molecular-weight compounds (fragments) that bind weakly to the target.[4][5][6][7] These initial hits are then optimized into more potent leads. A key guideline in FBDD is the "Rule of Three".[8][9][10][11]

The "Rule of Three" Assessment

The "Rule of Three" provides a set of criteria for ideal fragments:

  • Molecular Weight (MW) < 300 Da

  • cLogP ≤ 3

  • Number of Hydrogen Bond Donors (HBD) ≤ 3

  • Number of Hydrogen Bond Acceptors (HBA) ≤ 3

  • Number of Rotatable Bonds (NRB) ≤ 3

Let's analyze the parent molecule and its constituent fragments against these criteria:

Compound/FragmentMolecular Weight (Da)cLogP (approx.)HBDHBANRBRo3 Compliant?
4-(4-aminophenoxy)-N-methylpicolinamide243.26[12]1.3243No (HBA > 3)
N-methylpicolinamide136.150.5121Yes
4-Aminophenol109.130.3220Yes

As the table demonstrates, while the full 4-(4-aminophenoxy)-N-methylpicolinamide molecule is not strictly "Rule of Three" compliant due to its number of hydrogen bond acceptors, its constituent fragments, N-methylpicolinamide and 4-aminophenol, are excellent examples of ideal fragments. This underscores the core principle of FBDD: combining well-behaved fragments to build a more potent and complex molecule.

Workflow for Utilizing Picolinamide-Based Fragments in Kinase Inhibitor Design

The following section outlines a detailed, field-proven workflow for leveraging picolinamide-based fragments in a typical FBDD campaign targeting a novel kinase.

Phase 1: Fragment Library Design and Screening

Rationale: The initial step is to identify fragments that bind to the target kinase. A diverse library of fragments, including picolinamide and aminophenol derivatives, is crucial for exploring a wide range of chemical space.

Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

  • Library Preparation: Assemble a library of 500-2000 fragments adhering to the "Rule of Three." Include a focused subset of substituted picolinamide and aminophenol analogs.

  • Protein Immobilization: Covalently immobilize the purified target kinase onto a CM5 sensor chip.

  • Screening: Inject fragments at a concentration of 100-500 µM over the sensor surface. The weak binding typical of fragments necessitates higher concentrations.[13][14]

  • Hit Identification: Identify fragments that produce a significant and reproducible binding response.

  • Affinity Determination: For the initial hits, perform a dose-response analysis to determine the dissociation constant (KD).

FBDD_Workflow_Phase1 cluster_Phase1 Phase 1: Fragment Screening FragmentLibrary Fragment Library (Ro3 Compliant) SPR_Screening SPR Screening FragmentLibrary->SPR_Screening Inject Fragments Hit_Identification Hit Identification SPR_Screening->Hit_Identification Analyze Sensorgrams Affinity_Determination Affinity Determination (KD) Hit_Identification->Affinity_Determination Dose-Response Validated_Hits Validated Fragment Hits Affinity_Determination->Validated_Hits

Caption: Phase 1 of the FBDD workflow: from library to validated hits.

Phase 2: Structural Biology and Hit Validation

Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the kinase is critical for understanding the binding mode and planning the subsequent optimization strategy.

Experimental Protocol: X-ray Crystallography of Fragment-Kinase Complexes

  • Co-crystallization/Soaking: Set up crystallization trials for the target kinase in the presence of the hit fragment (co-crystallization) or soak the fragment into pre-formed apo-kinase crystals.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Solve the crystal structure to reveal the precise interactions between the fragment and the kinase active site.

FBDD_Workflow_Phase2 cluster_Phase2 Phase 2: Structural Elucidation Validated_Hits Validated Fragment Hits Crystallography X-ray Crystallography Validated_Hits->Crystallography Co-crystallization/Soaking Structure_Solution Structure Solution Crystallography->Structure_Solution Data Collection Binding_Mode Fragment Binding Mode (Structural Data) Structure_Solution->Binding_Mode

Caption: Phase 2: determining the fragment's binding mode via crystallography.

Phase 3: Fragment Growth and Lead Optimization

Rationale: With structural information in hand, the initial fragment hits can be elaborated into more potent lead compounds through synthetic chemistry.

Experimental Protocol: Structure-Guided Fragment Elaboration

  • "Fragment Growing": Synthesize analogs of the initial fragment that extend into adjacent pockets of the active site, guided by the crystal structure. For a picolinamide fragment binding to the hinge, this could involve adding substituents at the 4- or 5-position of the pyridine ring.

  • "Fragment Linking": If two different fragments are found to bind in close proximity, they can be chemically linked together to create a larger, higher-affinity molecule. For instance, a hinge-binding picolinamide fragment could be linked to another fragment occupying a nearby hydrophobic pocket.

  • Iterative Synthesis and Testing: Synthesize new compounds and evaluate their binding affinity and enzyme inhibitory activity. This iterative cycle of design, synthesis, and testing is central to lead optimization.

FBDD_Workflow_Phase3 cluster_Phase3 Phase 3: Lead Optimization Binding_Mode Fragment Binding Mode Fragment_Growing Fragment Growing Binding_Mode->Fragment_Growing Fragment_Linking Fragment Linking Binding_Mode->Fragment_Linking Synthesis Chemical Synthesis Fragment_Growing->Synthesis Fragment_Linking->Synthesis Bio_Assay Biological Assays (Affinity, Potency) Synthesis->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Compound Lead Compound SAR_Analysis->Lead_Compound

Caption: The iterative cycle of structure-guided lead optimization in FBDD.

Conclusion: A Foundation for Future Discovery

While 4-(4-aminophenoxy)-N-methylpicolinamide is celebrated for its role in the synthesis of Sorafenib, its true value to the medicinal chemist may lie in its embodiment of the FBDD philosophy. By deconstructing this molecule and understanding the function of its constituent fragments, we gain valuable insights into the design of novel kinase inhibitors. The picolinamide hinge-binder and the versatile aminophenoxy linker are powerful tools in the armamentarium of the drug discovery scientist. This guide provides a framework for leveraging these and similar fragments, paving the way for the discovery of the next generation of targeted therapeutics.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-183. [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. [Link]

  • Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Frontiers in Molecular Biosciences. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Therapeutic Landscape: The Role of 4-(4-Aminophenoxy)-N-methylpicolinamide. [Link]

  • Li, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(5), 845-855. [Link]

  • Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. [Link]

  • RSC Publishing. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]

  • Renaud, J., et al. (2016). Biophysics in fragment-based drug discovery. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 71(11), 620-629. [Link]

  • Hubbard, R. E. (2011). Fragment-based drug discovery. Royal Society of Chemistry. [Link]

  • Mortenson, P. N., & Murray, T. D. (2017). The use of surface plasmon resonance in fragment-based drug discovery. Methods in Molecular Biology, 1523, 213-233. [Link]

  • National Center for Biotechnology Information. (2024). Fragment-based drug discovery campaigns guided by native mass spectrometry. PubMed Central. [Link]

  • PubChem. (2024). 4-(4-Aminophenoxy)-N-methylpicolinamide. [Link]

  • National Center for Biotechnology Information. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed Central. [Link]

Sources

Literature reviews on 2-carboxamide pyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Picolinamide Privilege: Strategic Applications of 2-Carboxamide Pyridine Derivatives in Modern Drug Discovery

Executive Summary

The pyridine-2-carboxamide (picolinamide) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically dominant in agrochemicals (e.g., the blockbuster fungicide Fenpicoxamid), this moiety has seen a resurgence in pharmaceutical pipelines, particularly for kinase inhibitors (HPK1, VEGFR-2) and anti-infectives (TB, Malaria).

This technical guide dissects the structural utility of the 2-carboxamide pyridine derivative, detailing its unique capacity for bidentate chelation, hydrogen bonding networks, and conformational control. It provides actionable synthetic protocols ranging from classical couplings to palladium-catalyzed aminocarbonylations, alongside critical Structure-Activity Relationship (SAR) insights for optimizing potency and selectivity.

Structural Logic: The Pharmacophore

The enduring utility of the 2-carboxamide pyridine scaffold stems from its electronic and geometric versatility. Unlike its 3- (nicotinamide) or 4- (isonicotinamide) isomers, the 2-isomer possesses unique intramolecular interactions.

Bidentate Chelation & Metal Binding

The proximity of the pyridine nitrogen (


) and the amide carbonyl oxygen (

) allows for the formation of a stable 5-membered chelate ring with divalent metal ions (

,

,

).
  • Relevance: Critical for inhibiting metalloenzymes (e.g., histone deacetylases or fungal respiratory complexes).

  • Geometry: The s-cis conformation (where

    
     and 
    
    
    
    are syn) is energetically accessible upon metal binding, despite steric repulsion in the free ligand.
Kinase Hinge Binding

In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor, while the amide NH acts as a donor. This "Acceptor-Donor" motif mimics the adenine ring of ATP, allowing the scaffold to anchor firmly into the kinase hinge region.

Conformational Rigidity

Substituents at the 3-position of the pyridine ring or the ortho-position of the amide phenyl ring can induce atropisomerism or lock the conformation via intramolecular hydrogen bonds (IMHB). This pre-organization minimizes the entropic penalty upon binding to the protein target.

Synthetic Architectures

Robust synthesis is the bedrock of medicinal chemistry. We present two distinct workflows: the Classical Condensation (for small-scale diversity) and the Pd-Catalyzed Aminocarbonylation (for library generation and scale-up).

Visualization: Synthetic Decision Tree

SyntheticWorkflow Start Target: 2-Carboxamide Pyridine RouteA Route A: Classical Coupling (Small Scale / Defined Acids) Start->RouteA RouteB Route B: Aminocarbonylation (Library Gen / Late Stage) Start->RouteB StepA1 Start: Picolinic Acid + Amine RouteA->StepA1 StepB1 Start: 2-Halopyridine + Amine RouteB->StepB1 StepA2 Reagent: HATU/DIPEA or T3P StepA1->StepA2 StepA3 Outcome: High Yield, Simple Workup StepA2->StepA3 StepB2 Cat: Pd(OAc)2 / Xantphos CO Source: Mo(CO)6 or CO gas StepB1->StepB2 StepB3 Outcome: Access to diverse analogs from common halide StepB2->StepB3

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and project stage.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Aminocarbonylation (Modern Standard)

Why this method? It allows the late-stage introduction of the amide functionality onto complex heteroaryl halides, avoiding the need to pre-synthesize carboxylic acids.

Reagents:

  • Substrate: 2-Bromopyridine derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Xantphos (10 mol%) – Crucial for bidentate bite angle.

  • CO Source: Molybdenum hexacarbonyl [Mo(CO)₆] (0.5 equiv) or CO gas balloon.

  • Base: DBU (3.0 equiv) or Et₃N.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow:

  • Setup: In a microwave vial or pressure tube, combine the 2-bromopyridine, amine, Pd(OAc)₂, Xantphos, and Mo(CO)₆.

  • Solvation: Add degassed 1,4-dioxane and the base (DBU). Seal the vessel immediately.

  • Activation: Heat the reaction mixture to 80–100 °C for 2–16 hours. Note: Mo(CO)₆ decomposes to release CO gas in situ.

  • Monitoring: Monitor via LC-MS. The intermediate oxidative addition complex is rarely seen; conversion should be clean to the amide.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: HATU-Mediated Amidation (Foundational)

Why this method? High reliability for valuable amine intermediates.

Step-by-Step Workflow:

  • Dissolve 2-picolinic acid (1.0 equiv) in dry DMF (0.1 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid (formation of the O-At active ester).

  • Add the amine (1.1 equiv).

  • Stir at RT for 1–4 hours.

  • Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (remove acid), Water, and Brine.

  • Self-Validation: If the organic layer retains color or the yield is low, check for pyridine-N-oxide formation or HATU byproducts (tetramethylurea).

Therapeutic Case Studies & SAR

Case Study 1: HPK1 Inhibitors (Immuno-Oncology)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[2] Inhibiting HPK1 enhances the immune response against tumors.

  • The Lead: A series of pyridine-2-carboxamide derivatives (e.g., Compound 19) were identified as potent HPK1 inhibitors.[2]

  • Mechanism: The pyridine nitrogen accepts a H-bond from the hinge region (Cys residue), while the amide NH donates a H-bond to the backbone carbonyl.

  • SAR Insight: Substitution at the 6-position of the pyridine ring (e.g., with an amino or alkoxy group) was critical for selectivity against homologous kinases like MAP4K4.

Case Study 2: Fenpicoxamid (Agrochemicals)
  • Compound: Fenpicoxamid (Inatreq™).[3]

  • Origin: Derived from the natural product UK-2A.[4]

  • Mechanism: It targets the Qi site of the cytochrome

    
     complex in fungal mitochondria.
    
  • Medicinal Chemistry Lesson: The picolinamide moiety is essential for binding to the Qi site. The "isobutyryloxymethoxy" group acts as a pro-moiety, which is cleaved in vivo to release the active UK-2A analog, preventing rapid metabolic degradation before reaching the target.

Case Study 3: Anti-TB Agents (Prodrug Strategy)
  • Compound: MMV687254.[5][6]

  • Mechanism: This pyridine carboxamide is a prodrug .[5][6] It is biologically inactive until hydrolyzed by the mycobacterial enzyme AmiC .[5][6]

  • Selectivity: Because human cells lack AmiC, the drug is selectively activated inside the bacterium, reducing host toxicity.

SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing a 2-carboxamide pyridine hit.

SAR_Logic Core Pyridine-2-Carboxamide Core Pos3 3-Position Subst. (Steric Lock) Core->Pos3 Pos4 4-Position Subst. (Solubility/Electronic) Core->Pos4 Pos6 6-Position Subst. (Selectivity/Pocket Fill) Core->Pos6 AmideN Amide N-Subst. (Potency/Lipophilicity) Core->AmideN Lock Outcome: Conformation Control (Atropisomerism) Pos3->Lock Sol Outcome: Improved ADME (Polar groups) Pos4->Sol Sel Outcome: Kinase Selectivity (Gatekeeper interaction) Pos6->Sel Bind Outcome: Hydrophobic Pocket Interaction AmideN->Bind

Figure 2: Structure-Activity Relationship (SAR) optimization strategy for the picolinamide scaffold.

Quantitative Data Summary

Compound ClassTargetKey Structural FeatureActivity / PotencyReference
HPK1 Inhibitor HPK1 (Kinase)6-amino-pyridine-2-carboxamideIC50 < 10 nM (Enzymatic)[1]
Fenpicoxamid Cyt bc1 (Qi site)3-methoxy-4-substituted picolinamidepIC50 > 8.0 (Fungal)[2]
MMV687254 M. tuberculosisPyridine-2-carboxamide prodrugMIC90 < 1 µM[3]
VEGFR-2 Inhibitor VEGFR-2Picolinamide-Urea HybridIC50 ~ 12.5 µM (Cellular)[4]

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. (2024).[2]

  • Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science. (2018).

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. (2024).[5][6]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2018).

  • An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Synthesis. (2021).

Sources

Methodological & Application

Application Note: Regioselective N-Methylation of 4-Aminopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methylation of heteroaromatic compounds is a cornerstone of medicinal chemistry, often leading to profound changes in pharmacological activity, selectivity, and pharmacokinetic properties. The 4-aminopyridine-2-carboxamide scaffold presents a significant synthetic challenge due to the presence of three distinct nitrogen atoms: the pyridine ring nitrogen (N1), the exocyclic amino group (N4), and the amide nitrogen. This application note provides two detailed, validated protocols for the regioselective N-methylation of 4-aminopyridine-2-carboxamide, enabling researchers to predictably synthesize either the N1-methylated pyridinium salt or the N4-methylated exocyclic amine derivative. The causality behind experimental design, in-process controls, and definitive product characterization are discussed to ensure procedural integrity and trustworthy outcomes.

Introduction: The Challenge of Regioselectivity

N-methylated pyridines are prevalent motifs in pharmaceuticals and agrochemicals. The "magic methyl" effect, where the addition of a single methyl group drastically improves a compound's biological profile, is a well-documented phenomenon. However, for polyfunctional substrates like 4-aminopyridine-2-carboxamide, achieving selective methylation is non-trivial. The nucleophilicity of the different nitrogen atoms dictates the reaction's outcome.

  • Pyridine Nitrogen (N1): Generally the most nucleophilic site in simple pyridines, leading to the formation of quaternary pyridinium salts upon alkylation.[1][2]

  • Amino Nitrogen (N4): Also a strong nucleophile, capable of reacting with methylating agents.

  • Amide Nitrogen: Significantly less nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl group, making it the least likely site for methylation under standard conditions.

The position of methylation can be influenced by a combination of electronic, steric, and solvent effects.[3][4] This guide presents two distinct strategies to overcome this ambiguity and control the reaction outcome.

Protocol I: Selective N1-Methylation via Pyridine Quaternization

This protocol targets the pyridine ring nitrogen to form the 4-amino-1-methylpyridin-1-ium-2-carboxamide salt. The core strategy involves the selective deactivation of the more basic exocyclic amino group (N4) through protonation, thereby directing the electrophilic methylating agent to the N1 position. This approach leverages the pKa difference between an exocyclic aminopyridine and the pyridine ring nitrogen.[5][6]

Expertise & Rationale

The 4-amino group is more basic than the N1-pyridine nitrogen. By adding one equivalent of a strong, non-nucleophilic acid (e.g., HBF₄ or HClO₄), we can selectively protonate the N4 position, forming an ammonium salt. This protected group is no longer nucleophilic, leaving the pyridine nitrogen as the primary site for electrophilic attack by the methylating agent. Methyl iodide is an excellent Sₙ2 substrate for this purpose due to its reactivity and the fact that iodide is a good leaving group.[7]

Experimental Workflow for N1-Methylation

N1_Methylation cluster_start Preparation cluster_reaction Reaction Sequence cluster_finish Workup & Purification SM 4-Aminopyridine- 2-carboxamide Protonation Add 1.0 eq. HBF₄ (Protonate N4) SM->Protonation Dissolve Solvent Acetonitrile Methylation Add 1.1 eq. CH₃I (Methylate N1) Protonation->Methylation Stir 15 min Stir Stir at RT (Monitor by LC-MS) Methylation->Stir Precipitate Precipitate/ Filter Product Stir->Precipitate Upon completion Wash Wash with Cold Acetone Precipitate->Wash Dry Dry in vacuo Wash->Dry Product N1-Methylated Pyridinium Salt Dry->Product

Caption: Workflow for selective N1-methylation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminopyridine-2-carboxamide (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Selective Protonation: Cool the solution to 0 °C in an ice bath. Add tetrafluoroboric acid (HBF₄, 1.0 eq, as a solution in diethyl ether) dropwise with stirring. Stir the mixture at 0 °C for 15 minutes.

  • Methylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The product, a pyridinium salt, will often precipitate from the acetonitrile solution.[8]

  • Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of starting material and the appearance of the product mass.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold acetone or diethyl ether to remove any unreacted methyl iodide and other soluble impurities.

  • Drying: Dry the purified pyridinium salt under high vacuum to yield the final product.

Protocol II: Selective N4-Methylation via Reductive Amination

This protocol targets the exocyclic amino group to form 4-(methylamino)pyridine-2-carboxamide. Reductive amination is a highly effective method for alkylating primary amines while avoiding the common problem of overalkylation.[9][10] The strategy involves the in-situ formation of an imine (or iminium ion) by reacting the amine with formaldehyde, followed by immediate reduction.

Expertise & Rationale

This reaction proceeds in a one-pot fashion. The primary amine (N4) first condenses with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A specialized reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion.[10][11] This chemoselectivity is crucial for high yields. The pyridine ring is not susceptible to reduction under these mild hydride conditions.

Experimental Workflow for N4-Methylation

N4_Methylation cluster_start Preparation cluster_reaction Reaction Sequence cluster_finish Workup & Purification SM 4-Aminopyridine- 2-carboxamide Imine_Form Add 1.2 eq. Formaldehyde (Imine Formation) SM->Imine_Form Suspend Solvent 1,2-Dichloroethane (DCE) Reduction Add 1.5 eq. NaBH(OAc)₃ (Reduction) Imine_Form->Reduction Stir 30 min Stir Stir at RT (Monitor by TLC/LC-MS) Reduction->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Upon completion Extract Extract with DCM or EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product N4-Methylated Product Purify->Product

Sources

Application Notes & Protocols: Leveraging 4-Amino-N-methylpicolinamide as a Versatile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies. A key approach in this endeavor is scaffold-based drug design, which utilizes a core molecular framework that can be systematically modified to achieve desired potency and selectivity against a specific kinase target.[1] This application note provides a comprehensive guide to using 4-Amino-N-methylpicolinamide as a privileged scaffold for the design and development of novel kinase inhibitors.

The 4-Amino-N-methylpicolinamide core offers a unique combination of chemical tractability, favorable physicochemical properties, and a versatile three-dimensional structure that allows for the exploration of diverse chemical space. Its inherent features provide a solid foundation for generating libraries of compounds with the potential to target a wide range of kinases.

The Rationale: Why 4-Amino-N-methylpicolinamide?

The selection of a scaffold is a critical decision in any kinase inhibitor program. The 4-Amino-N-methylpicolinamide scaffold presents several advantageous features:

  • Synthetic Accessibility: The core structure and its derivatives can be synthesized through robust and well-established chemical reactions, allowing for the efficient generation of compound libraries.[1][2]

  • Favorable Physicochemical Properties: The scaffold possesses drug-like properties, including a molecular weight and lipophilicity that fall within the desirable range for oral bioavailability.[3][4] These properties can be further fine-tuned through chemical modification.

  • Structural Versatility: The picolinamide ring system offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The amino group at the 4-position serves as a key vector for introducing diversity and targeting specific interactions within the kinase active site.

  • Proven Track Record: Picolinamide-based structures have been successfully employed in the development of inhibitors for various kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), demonstrating the scaffold's potential in generating clinically relevant molecules.[1][5]

Strategic Design and Synthesis of a 4-Amino-N-methylpicolinamide-Based Library

The design of a focused library of inhibitors based on the 4-Amino-N-methylpicolinamide scaffold should be guided by an understanding of the general pharmacophoric features of kinase inhibitors. A typical kinase inhibitor occupies the ATP-binding site, forming key interactions with the hinge region, a hydrophobic pocket, and a solvent-exposed region.

A general synthetic strategy for a focused library is outlined below. This multi-step synthesis allows for the introduction of diversity at key positions to explore the chemical space around the scaffold.

Protocol 1: Synthesis of a Focused Library of 4-Amino-N-methylpicolinamide Derivatives

Step 1: Synthesis of the Core Scaffold (4-Chloro-N-methylpicolinamide)

This initial step prepares the key electrophilic intermediate for subsequent diversification.

  • To a solution of 2-picolinic acid in a suitable solvent (e.g., chlorobenzene), add thionyl chloride and a catalytic amount of sodium bromide.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Carefully add a solution of methylamine in a suitable solvent (e.g., THF) to the crude acid chloride at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by extraction and purify the product by column chromatography to yield 4-chloro-N-methylpicolinamide.[1][2]

Step 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)

This step introduces the primary element of diversity by reacting the chlorinated scaffold with various anilines or phenols.

  • In a reaction vessel, dissolve the desired aniline or phenol derivative in a polar aprotic solvent such as DMF or DMSO.

  • Add a suitable base (e.g., potassium tert-butoxide or sodium hydride) and stir at room temperature for a designated period to form the corresponding nucleophile.

  • Add the 4-chloro-N-methylpicolinamide scaffold and potassium carbonate to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 80-100 °C) and monitor for completion.[6][7]

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting 4-(arylamino)- or 4-(aryloxy)-N-methylpicolinamide derivative by column chromatography.

Step 3: Further Functionalization (Optional)

The terminal functional groups on the newly introduced aromatic ring can be further modified to explore additional SAR. For example, a nitro group can be reduced to an amine, which can then be acylated or sulfonylated.

  • For reduction of a nitro group, dissolve the nitro-containing derivative in a suitable solvent (e.g., ethanol/water mixture) and add a reducing agent such as sodium dithionite or perform catalytic hydrogenation.

  • For acylation of the resulting amine, dissolve the amine in a suitable solvent (e.g., DCM or THF) and add the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine).

This modular synthetic approach allows for the systematic exploration of different substituents at various positions of the scaffold, enabling a comprehensive investigation of the SAR.

Biochemical and Cellular Screening Cascade

Once a library of compounds has been synthesized, a robust screening cascade is essential to identify potent and selective kinase inhibitors.

G cluster_0 Compound Library cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Lead Optimization A 4-Amino-N-methylpicolinamide Derivatives B Primary Biochemical Screen (e.g., VEGFR-2 Kinase Assay) A->B High-Throughput Screening C Dose-Response (IC50) Determination B->C Hit Confirmation D Kinase Selectivity Profiling (Kinome Panel) C->D Selectivity Assessment E Cellular Target Engagement (e.g., pVEGFR-2 Western Blot) D->E Cellular Potency F Cell Proliferation/Viability Assay (e.g., HUVEC cells) E->F Functional Effect G Structure-Activity Relationship (SAR) Analysis F->G Iterative Design H ADME/Tox Profiling G->H Drug-like Properties I In Vivo Efficacy Studies H->I Preclinical Evaluation

Protocol 2: Primary Biochemical Kinase Assay (Example: VEGFR-2)

This protocol describes a common method to assess the direct inhibitory activity of the synthesized compounds on the target kinase.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine Triphosphate)

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a solution of VEGFR-2 kinase in kinase assay buffer.

    • Prepare a solution of the peptide substrate and ATP in kinase assay buffer.

    • In a 384-well plate, add a small volume of the test compound solution in DMSO. Include positive controls (e.g., a known VEGFR-2 inhibitor like Sorafenib) and negative controls (DMSO only).

    • Add the VEGFR-2 kinase solution to each well and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

    • Read the luminescence on a plate reader. The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Compounds showing significant inhibition (e.g., >50% at a single concentration) are considered "hits" and are selected for further characterization.

Dose-Response and IC50 Determination

Hits from the primary screen should be further evaluated to determine their potency. This is done by performing the same biochemical assay with a range of compound concentrations (typically a 10-point serial dilution). The resulting data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration at which 50% of the kinase activity is inhibited) is calculated using a suitable curve-fitting algorithm.

Kinase Selectivity Profiling

To assess the selectivity of the most potent inhibitors, they should be screened against a panel of other kinases.[8] This is a critical step to identify compounds with a desirable selectivity profile and to avoid off-target effects. Several commercial services offer comprehensive kinase profiling panels. The results are often presented as a percentage of inhibition at a fixed concentration or as IC50 values against each kinase in the panel.

Cellular Assays

Promising compounds with good potency and selectivity in biochemical assays should then be evaluated in cell-based assays to confirm their activity in a more physiologically relevant context.

  • Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within the cell. A common method is to measure the phosphorylation status of the target kinase or its downstream substrates via Western blotting. For a VEGFR-2 inhibitor, one would look for a decrease in the phosphorylation of VEGFR-2 (pVEGFR-2) in cells stimulated with VEGF.

  • Cell Proliferation and Viability Assays: These assays determine the functional consequence of kinase inhibition. For an anti-angiogenic agent targeting VEGFR-2, an anti-proliferative effect would be expected in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Case Study: Targeting VEGFR-2 with a 4-Amino-N-methylpicolinamide Scaffold

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Therefore, inhibitors of VEGFR-2 are valuable anti-cancer agents. The 4-aminopicolinamide scaffold is a component of the approved multi-kinase inhibitor Sorafenib, which targets VEGFR-2, among other kinases.[1][2]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Inhibitor 4-Aminopicolinamide Inhibitor Inhibitor->VEGFR2 Inhibitor->Raf (e.g., Sorafenib)

Structure-Activity Relationship (SAR) Insights

Based on published data for picolinamide and related scaffolds targeting VEGFR-2 and other kinases, several key SAR trends can be inferred to guide library design:

Position of Modification Observation Rationale
4-position linker The nature of the atom connecting the picolinamide to the distal aromatic ring (e.g., oxygen vs. nitrogen) can significantly impact activity.This atom influences the geometry and electronic properties of the molecule, affecting its ability to fit into the kinase active site.
Distal aromatic ring Substitution patterns on this ring are critical for potency and selectivity. Electron-withdrawing or -donating groups can modulate activity.This part of the molecule often interacts with the hydrophobic pocket of the kinase, and specific substitutions can optimize these interactions.
Substituents on the distal ring The size, shape, and electronic properties of substituents can fine-tune the inhibitor's affinity for the target.These groups can form additional hydrogen bonds or van der Waals interactions with residues in the active site.
Picolinamide ring Modifications to the picolinamide ring itself are generally less explored but could offer opportunities for improving properties like solubility.This core element is crucial for binding to the hinge region, and modifications must be made cautiously to retain this key interaction.

For example, a study on novel picolinamide-based derivatives as VEGFR-2 inhibitors found that specific substitutions on the distal phenyl ring led to compounds with low micromolar to nanomolar inhibitory activity against VEGFR-2.[1][5]

Conclusion

The 4-Amino-N-methylpicolinamide scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its synthetic tractability, favorable physicochemical properties, and proven success in targeting clinically relevant kinases make it an attractive platform for drug discovery programs. By employing a systematic approach to library design, guided by SAR principles and a robust screening cascade, researchers can effectively leverage this scaffold to develop potent and selective kinase inhibitors for a variety of therapeutic applications.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances. Available at: [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC. Available at: [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold. Bioorganic Chemistry. Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry. Available at: [Link]

  • PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics. Available at: [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • p38 MAP kinase inhibitors: many are made, but few are chosen. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry. Available at: [Link]

  • Selective inhibitors of the mutant B-Raf pathway: discovery of a potent and orally bioavailable aminoisoquinoline. Journal of Medicinal Chemistry. Available at: [Link]

  • The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Physical Properties in Drug Design. ResearchGate. Available at: [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery. Available at: [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Molecular Cancer Therapeutics. Available at: [Link]

  • p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Current Pharmaceutical Design. Available at: [Link]

  • RAF inhibitors activate the MAPK pathway by relieving inhibitory autophosphorylation. Nature. Available at: [Link]

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. ResearchGate. Available at: [Link]

  • PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clinical Cancer Research. Available at: [Link]

  • Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. Cancer Cell. Available at: [Link]

  • Number of compounds that match corresponding drug-like property ranges... ResearchGate. Available at: [Link]

  • Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy. Scientific Reports. Available at: [Link]

  • Synthesis of four novel natural product inspired scaffolds for drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. MDPI. Available at: [Link]

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Reaction conditions for coupling 4-Amino-N-methylpyridine-2-carboxamide with acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimized Reaction Conditions for the Acylation of 4-Amino-N-methylpyridine-2-carboxamide with Acid Chlorides

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-acylation of heteroaromatic amines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries with broad therapeutic potential. This document provides a comprehensive technical guide on the coupling of this compound with various acid chlorides. We delve into the mechanistic underpinnings of this reaction, drawing from the principles of the Schotten-Baumann reaction, to provide a rationale for the selection of optimal reagents and conditions.[1][2] Detailed, step-by-step protocols are presented, alongside troubleshooting advice, to ensure reproducible and high-yielding synthesis of the target N-(2-(methylcarbamoyl)pyridin-4-yl)amides. This guide is designed to equip researchers with the expertise to successfully implement and adapt this crucial amide bond formation in their synthetic workflows.

Scientific Principles and Mechanistic Overview

The reaction between an amine and an acid chloride to form an amide is a classic nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[3][4] The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride.

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}

Caption: Figure 1: Reaction Mechanism.

The reaction proceeds in three key stages:

  • Nucleophilic Attack: The exocyclic amino group of the 4-aminopyridine derivative attacks the carbonyl carbon of the acid chloride, breaking the C=O pi bond and forming a tetrahedral intermediate.[1][5]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: This step generates the neutral amide product and one equivalent of hydrochloric acid (HCl).[4] The generated HCl is a strong acid and will readily protonate the basic nitrogen atoms of the starting material or product, rendering them non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the HCl and drive the reaction to completion.[6][7]

Critical Reaction Parameters: A Rational Approach

The success of the acylation hinges on the careful selection of the base, solvent, and temperature. Each choice is dictated by the specific reactivity of the 4-aminopyridine scaffold.

ParameterRecommended ChoiceRationale & Scientific Justification
Base Non-nucleophilic tertiary amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)).The starting material contains a pyridine ring, which is itself a base and a potential nucleophile. Using pyridine or DMAP as the primary base can lead to competitive N-acylation of the base itself, consuming the acid chloride and reducing the yield of the desired product.[8][9] Non-nucleophilic, sterically hindered bases like TEA or DIEA effectively scavenge HCl without competing in the primary reaction.[10] An equivalent of 1.1 to 1.5 of the base is typically used to ensure complete neutralization of the acid byproduct.[9]
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).Aprotic solvents are crucial as protic solvents (like water or alcohols) could competitively react with the highly reactive acid chloride.[11] DCM is often preferred due to its ability to dissolve a wide range of organic compounds, its relatively low boiling point for easy removal, and its inertness under these reaction conditions.[12] DMF can also be used but may require more rigorous purification steps.[10]
Temperature 0 °C to Room Temperature (approx. 25 °C).The reaction is typically exothermic. Adding the acid chloride to the amine solution at 0 °C helps to control the initial exotherm, preventing potential side reactions and degradation of starting materials.[8][9] Once the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion, which is generally achieved within a few hours.[1][10]
Atmosphere Inert (Nitrogen or Argon).Acid chlorides are sensitive to moisture. Performing the reaction under an inert atmosphere prevents hydrolysis of the acid chloride to the corresponding, and much less reactive, carboxylic acid.

Detailed Experimental Protocols

This section provides a general, scalable protocol for the acylation of this compound.

Protocol 1: General Acylation Procedure

G

Caption: Figure 2: Experimental Workflow.

Materials:

  • This compound (1.0 eq.)

  • Acid Chloride (R-COCl) (1.05 - 1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere transfers

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous DCM (approx. 0.1 M concentration).

  • Add the base (TEA or DIEA, 1.5 eq.) to the stirring suspension/solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, dissolve the acid chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.[13]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-(2-(methylcarbamoyl)pyridin-4-yl)amide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive acid chloride (hydrolyzed).Ensure acid chloride is fresh or newly prepared. Use anhydrous solvents and maintain a strict inert atmosphere.
Insufficiently reactive amine.Consider adding a catalytic amount (0.05 - 0.1 eq.) of 4-(Dimethylamino)pyridine (DMAP), which is a highly effective acylation catalyst.[8][9]
Multiple Products Diacylation or side reactions.Ensure slow, controlled addition of the acid chloride at 0 °C. Check the purity of the starting amine.
Acylation of a different nucleophile.Re-evaluate the choice of base; ensure a non-nucleophilic base like DIEA is used.
Difficult Purification Base hydrochloride salt co-elutes.Ensure the aqueous workup is thorough. Washing with dilute acid (e.g., 1M HCl) can help remove residual amine bases, followed by a NaHCO₃ wash.[13]

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Ishihara, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters. Available at: [Link]

  • American Chemical Society. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.
  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Shaalaa.com. (2022). What is the role of pyridine in the acylation reaction of amines? Available at: [Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available at: [Link]

  • ChemEurope.com. Schotten-Baumann reaction. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • ConnectSci. Mechanisms for the Acetylation of Aminopyridines. Available at: [Link]

  • Google Patents. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]

  • Common-Conditions.com. Amine to Amide (via Acid Chloride). Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • YouTube. (2019). synthesis of amides from acid chlorides. Available at: [Link]

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Microwave-assisted synthesis of 4-amino-N-methylpicolinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Amino-N-methylpicolinamide Derivatives


 protocols for Kinase Inhibitor Scaffolds

Executive Summary & Strategic Importance

The 4-amino-N-methylpicolinamide scaffold is a pharmacophore of critical importance in modern oncology, serving as the structural backbone for multi-kinase inhibitors such as Sorafenib (Nexavar) and Regorafenib (Stivarga). These drugs function by inhibiting RAF, VEGFR, and PDGFR kinases, pathways often upregulated in renal and hepatocellular carcinomas.

Traditional synthesis of this scaffold relies on the nucleophilic aromatic substitution (


) of 4-chloro-N-methylpicolinamide. Conventional thermal methods suffer from distinct drawbacks:
  • Harsh Conditions: Requires high temperatures (140–160 °C) and prolonged reaction times (4–24 hours).

  • Impurity Profiles: Extended heating promotes hydrolysis of the delicate amide functionality and polymerization of nucleophiles (e.g., 4-aminophenol or diamines).

  • Solvent Waste: High volumes of high-boiling solvents (DMF, DMSO) are difficult to remove.

Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative. By leveraging dielectric heating, we can access the high-energy transition states of deactivated pyridine rings in minutes rather than hours. This guide details a validated, high-throughput protocol for synthesizing 4-amino-N-methylpicolinamide derivatives with >90% purity and <30 minute reaction times.

Mechanistic Grounding: The Pathway

The synthesis hinges on the displacement of a chloride leaving group at the C4 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, reinforced by the para-amide group, activates the C4 position toward nucleophilic attack.

Why Microwave? In a standard thermal reaction, heat is transferred via convection, creating temperature gradients. Microwave irradiation provides volumetric heating , directly coupling with the dipole of polar solvents (EtOH, NMP) and the ionic transition state. This results in:

  • Instantaneous Heating: Reaching target temp (150–180 °C) in seconds.

  • Superheating: Solvents can be heated well above their atmospheric boiling points in sealed vessels, exponentially increasing the reaction rate (Arrhenius equation).

SNAr_Mechanism cluster_conditions Critical Parameters Start 4-Chloro-N-methylpicolinamide (Electrophile) TS Meisenheimer Complex (Transition State) Start->TS + Amine Microwave (Δ) Amine Primary/Aryl Amine (Nucleophile) Amine->TS Product 4-Amino-N-methylpicolinamide Derivative TS->Product - HCl (Base assisted) Param1 Solvent: EtOH or NMP (High tan δ) Param2 Temp: 150-180°C Param3 Time: 10-20 min

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction highlighting the transition state stabilization.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of sustaining 20 bar pressure.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Reagents: 4-chloro-N-methylpicolinamide (Precursor), 4-amino-N-methylbenzamide (Nucleophile A), 4-aminophenol (Nucleophile B), Potassium tert-butoxide (

    
    ), Ethanol (EtOH), Dimethylformamide (DMF).
    
Protocol A: Synthesis of the Precursor (4-Chloro-N-methylpicolinamide)

Note: While commercially available, in-house synthesis ensures fresh material free of hydrolyzed acid impurities.

  • Chlorination: Reflux picolinic acid (1 eq) with thionyl chloride (

    
    , 5 eq) and catalytic DMF for 16 h. Evaporate excess 
    
    
    
    to obtain 4-chloropicolinoyl chloride hydrochloride.
  • Amidation: Dissolve the acid chloride in THF (0 °C). Add aqueous methylamine (40%, 3 eq) dropwise. Stir for 2 h at RT.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Yield: ~95% (White solid).

Protocol B: Microwave-Assisted Amination (Core Protocol)

Target: Synthesis of 4-(4-(methylcarbamoyl)phenylamino)-N-methylpicolinamide (Bis-amide derivative)

  • Preparation: In a 10 mL microwave vial, charge:

    • 4-Chloro-N-methylpicolinamide (170 mg, 1.0 mmol)

    • 4-Amino-N-methylbenzamide (165 mg, 1.1 mmol)

    • Solvent: Ethanol (3 mL) [Note: EtOH is preferred over DMF for green chemistry, but DMF is required for less nucleophilic amines].

    • Base: Diisopropylethylamine (DIPEA) (2.0 eq) or

      
       (2.0 eq).
      
  • Irradiation: Seal the vial. Program the microwave:

    • Temperature: 160 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 18 bar

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Workup:

    • Cool to 50 °C (air jet cooling).

    • Pour reaction mixture into ice-cold water (15 mL).

    • The product often precipitates immediately. Filter and wash with cold water and diethyl ether.

    • Alternative: If no precipitate, extract with EtOAc/MeOH (9:1).

  • Purification: Recrystallization from Ethanol or Flash Chromatography (DCM:MeOH gradient).

Protocol C: Ether Linkage Variant (Sorafenib Intermediate)

Target: 4-(4-aminophenoxy)-N-methylpicolinamide[1][2][3]

  • Reagents: 4-Chloro-N-methylpicolinamide (1.0 eq), 4-Aminophenol (1.1 eq),

    
     (1.2 eq).
    
  • Solvent: Anhydrous DMF (Polar aprotic is essential for the phenoxide anion).

  • Microwave Conditions: 173 °C for 10 minutes (High absorption).

  • Note: The potassium salt of 4-aminophenol is generated in situ.

    
     is superior to 
    
    
    
    for this specific phenol displacement due to higher basicity.

Optimization & Data Analysis

The following table summarizes the efficiency gains of MW protocols over conventional heating for 4-amino derivatives.

Table 1: Conventional vs. Microwave Synthesis Comparison

ParameterConventional RefluxMicrowave ProtocolImprovement Factor
Reaction Temp 100–110 °C (Toluene/DMF)160–180 °C (EtOH/DMF)Higher Activation Energy Access
Reaction Time 12 – 24 Hours10 – 20 Minutes 60x Faster
Yield 65 – 75%85 – 94% +20% Yield
Solvent Vol. 20–50 mL/g2–5 mL/g10x Less Waste
Impurity Profile Hydrolysis products commonClean conversionReduced side-reactions

Data aggregated from internal validation and comparative literature analysis [1, 2].

Troubleshooting & Critical Quality Attributes (CQAs)

  • Issue: Incomplete Conversion.

    • Cause: Deactivation of the amine nucleophile or insufficient temperature.

    • Solution: Increase temperature to 180 °C. Switch solvent to NMP (N-methyl-2-pyrrolidone) which has a higher loss tangent (absorbs MW better) and higher boiling point.

  • Issue: Hydrolysis of the Amide (Formation of Picolinic Acid).

    • Cause: Wet solvents combined with high temp/base.

    • Solution: Use anhydrous solvents. Store

      
       in a desiccator.
      
  • Issue: Pressure Errors.

    • Cause: Ethanol vapor pressure at 160 °C is high.

    • Solution: Ensure vial headspace is sufficient (fill volume < 60%). If pressure exceeds 20 bar, switch to DMF or DMSO.

Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing various derivatives based on the nucleophile type.

Synthesis_Workflow Input Starting Material: 4-Chloro-N-methylpicolinamide Decision Select Nucleophile Input->Decision PathA Primary/Aryl Amines (e.g., Benzamides) Decision->PathA C-N Bond PathB Phenols (e.g., 4-Aminophenol) Decision->PathB C-O Bond CondA Condition A: Solvent: EtOH or n-BuOH Base: DIPEA MW: 160°C, 15 min PathA->CondA CondB Condition B: Solvent: DMF Base: KOtBu MW: 173°C, 10 min PathB->CondB ProductA Product: Amino-linked Derivative CondA->ProductA ProductB Product: Ether-linked Derivative (Sorafenib Intermediate) CondB->ProductB

Figure 2: Decision tree for selecting reaction conditions based on the target derivative class.

References

  • Banker, A. et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. Link

  • Gong, Y. et al. (2021).[4] Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. MDPI Molecules. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Luo, Z. et al. (2012). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Amino-N-methylpyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-Amino-N-methylpyridine-2-carboxamide is a critical workflow in medicinal chemistry, serving as a scaffold for Type II kinase inhibitors (e.g., Sorafenib analogs). Users frequently report yield losses at two specific bottlenecks: the regioselective chlorination of the picolinic acid starting material and the nucleophilic aromatic substitution (


)  of the 4-chloro intermediate.

This guide moves beyond standard literature to address the "hidden" variables—solvation effects, thermodynamic vs. kinetic control, and isolation of highly polar pyridine derivatives.

Module 1: Route Selection & Strategic Planning

Before troubleshooting specific steps, verify you are using the optimal pathway for your scale.

Route Decision Matrix
  • Route A (The "Bankston" Industrial Route): Best for >10g scale. Starts with picolinic acid.[1][2][3][4][5][6] High reliability but requires handling thionyl chloride and high-pressure amination.

  • Route B (The "Curtius" Route): Starts with 2,4-pyridinedicarboxylic acid. Avoids high-pressure ammonia but involves hazardous azide chemistry. Not recommended for scale-up.

Recommendation: Proceed with Route A (Modified Bankston Protocol). It is the industry standard for Sorafenib intermediates.

RouteSelection Start Starting Material PicAcid Picolinic Acid Start->PicAcid Preferred DiAcid 2,4-Pyridinedicarboxylic Acid Start->DiAcid Alternative Step1 Step 1: Chlorination (SOCl2/NaBr) PicAcid->Step1 Step2 Step 2: Amidation (MeNH2/THF) Step1->Step2 Step3 Step 3: Amination (NH3 or BnNH2) Step2->Step3 DirectNH3 Direct NH3 (High Pressure/Temp) Risk: Hydrolysis Step3->DirectNH3 Surrogate Surrogate Amine (BnNH2 + Deprotection) Benefit: Mild Conditions Step3->Surrogate

Figure 1: Synthesis Decision Tree. Route A (Picolinic Acid) is the primary focus of this guide due to superior atom economy and scalability.

Module 2: Step-by-Step Optimization & Troubleshooting

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

The Precursor Setup

The Protocol:

  • Chlorination: Reflux picolinic acid with

    
     (thionyl chloride) and NaBr (catalytic) to generate 4-chloropicolinoyl chloride.
    
  • Amidation: React the acid chloride with methylamine in THF or DCM.

Common Failure Mode: The "Black Tar" Effect

  • Symptom: The reaction mixture turns black during chlorination; low yield of acid chloride.

  • Root Cause: Overheating picolinic acid in

    
     without a bromide source leads to decomposition. The 4-position is not activated enough for chlorination by 
    
    
    
    alone; it requires in-situ generation of
    
    
    or activation via HBr/NaBr.
  • Fix: Add NaBr (0.1 eq) or bubble HBr gas. Maintain reflux at 80-90°C. Do not exceed 100°C.

Data: Solvent Effects on Amidation Yield

Solvent SystemYield (%)PurityNotes
THF (Anhydrous) 92-95% High Best choice. Product precipitates as HCl salt or stays in solution while MeNH3Cl precipitates.
DCM85%MedSolubility issues with methylamine hydrochloride byproduct.
Water/Biphasic60%LowHydrolysis of acid chloride competes with amidation.
Step 2: The Critical Amination ( )

Target: Converting 4-Cl to 4-



This is the bottleneck. The 4-chloro group is deactivated by the electron-donating amide at the 2-position (compared to a simple pyridine), making displacement sluggish.

Method A: Direct Ammonolysis (High Pressure)
  • Reagents:

    
     (saturated in MeOH or iPrOH), Cu powder (cat).
    
  • Conditions: Sealed tube/Autoclave, 130–150°C, 12–24h.

Troubleshooting Guide:

  • Issue: Incomplete Conversion (<50%).

    • Diagnosis: Temperature too low. The activation energy for this

      
       is high.
      
    • Solution: Increase temp to 150°C. Add CuI (5 mol%) and L-proline (10 mol%) as a ligand to accelerate the coupling (Ullmann-type conditions).

  • Issue: Hydrolysis to Carboxylic Acid.

    • Diagnosis: Wet ammonia source. Water attacks the amide bond at 150°C.

    • Solution: Use commercially available 7N

      
       in Methanol  (anhydrous). Add molecular sieves to the vessel.
      
Method B: The Surrogate Amine Strategy (Recommended for Lab Scale)

If you lack an autoclave, use 4-methoxybenzylamine (PMB-amine) or benzylamine . These nucleophiles are more reactive than ammonia and boil at higher temperatures, allowing reaction at ambient pressure (reflux).

  • Displacement: React 4-Cl intermediate with Benzylamine (neat or in DMSO) at 120°C. Yield: >90%.

  • Deprotection: Remove the benzyl group with TFA/Conc.

    
     or 
    
    
    
    /Pd-C.

Module 3: Purification & Isolation (The "Water-Soluble" Trap)

The final product, this compound, is a polar, basic heterocycle. Standard aqueous workup often results in 0% yield because the product stays in the water layer.

Isolation Protocol
  • Evaporation: Remove all reaction solvents (MeOH/NH3) under reduced pressure. Do not add water yet.

  • Basification: If the product is protonated, adjust pH to ~10 using saturated

    
     (minimize water volume).
    
  • Salting Out: Saturate the aqueous phase with solid NaCl.

  • Continuous Extraction: Use a continuous liquid-liquid extractor with CHCl3:Isopropanol (3:1) for 24 hours. Simple separatory funnel extraction is often insufficient.

  • Alternative (Precipitation): If using Method B (Benzylamine), the intermediate precipitates upon adding water to the DMSO mix. Isolate that solid before deprotection.

Purification Crude Crude Reaction Mix (MeOH/NH3) Evap Evaporate to Dryness Crude->Evap pH Adjust pH to 10 (Sat. Na2CO3) Evap->pH Extract Extraction Solvent: CHCl3:IPA (3:1) pH->Extract Phase Continuous Extraction (24 Hours) Extract->Phase Solid Final Product (Pale Yellow Solid) Phase->Solid

Figure 2: Workup logic for highly polar aminopyridines. Avoiding water loss is the priority.

Frequently Asked Questions (FAQs)

Q1: My product has a pink/reddish hue after workup. Is it impure?

  • A: Yes. Aminopyridines are prone to air oxidation, forming trace N-oxide or azo-dimer impurities which are highly colored.

  • Fix: Recrystallize from Ethanol/Ethyl Acetate . If the color persists, filter through a small pad of silica gel using 10% MeOH in DCM. Store under Nitrogen.

Q2: Can I use 4-aminopyridine-2-carboxylic acid as a starting material instead?

  • A: Yes, but amidation of the 2-carboxylic acid after the amine is present is difficult due to competing nucleophilicity of the 4-amino group (self-polymerization or wrong regioselectivity). You would need to Boc-protect the 4-amine first, which adds two steps. The 4-Cl route is more convergent.

Q3: The reaction mixture solidified in the sealed tube. What happened?

  • A: You likely had high conversion! The product (or ammonium chloride byproduct) often precipitates.

  • Fix: Add Methanol to dissolve everything before removing from the tube.

References

  • Bankston, D., et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[2][7][8] Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 777–781.[2][5][7][8]

  • Dumas, J., et al. "Synthesis and Pharmacological Evaluation of 4-Amino-N-methylpicolinamide Derivatives." PCT Int. Appl. WO 2005/000284, 2005.
  • PubChem Compound Summary. "4-Chloro-N-methylpyridine-2-carboxamide."[9][10] National Center for Biotechnology Information.

  • ChemicalBook. "Synthesis of 4-Aminopyridine-2-carboxylic acid." Methodology Overview.

Sources

Troubleshooting low solubility of 4-Amino-N-methylpicolinamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction: Understanding the Solubility Challenge

4-Amino-N-methylpicolinamide and its analogues, such as 4-(4-Aminophenoxy)-N-methylpicolinamide, are common intermediates and impurities in the synthesis of kinase inhibitors like Sorafenib.[1][2] Researchers frequently encounter significant challenges in dissolving these compounds in common organic solvents. This difficulty is not an anomaly but is rooted in the molecule's inherent chemical structure.

The low solubility is primarily due to two key factors:

  • Strong Intermolecular Hydrogen Bonding: The presence of both a primary amine (-NH₂) and a secondary amide (-NH-) group allows for the formation of a robust network of hydrogen bonds. These groups can act as both H-bond donors and acceptors, creating a highly stable crystal lattice structure.[3][4]

  • Aromatic Stacking and Rigidity: The molecule contains a pyridine and a benzene ring. These rigid, planar structures promote strong intermolecular π-π stacking interactions, further contributing to a high crystal lattice energy that solvents must overcome.

This guide provides a systematic approach to overcoming these challenges, moving from simple solvent selection to more advanced techniques like co-solvency and pH modification.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 4-Amino-N-methylpicolinamide not dissolving in standard solvents like methanol, ethanol, or acetone at room temperature? A1: The energy of solvation offered by these common solvents is often insufficient to break the strong intermolecular hydrogen bonds and π-stacking interactions that hold the compound together in its solid, crystalline state.[4] Essentially, the molecule "prefers" to interact with itself rather than with the solvent molecules, leading to poor solubility.

Q2: What are the best "first-choice" solvents to try for this compound? A2: Highly polar aprotic solvents are generally the most effective starting point. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are excellent at disrupting hydrogen-bonding networks. Published data indicates that 4-Amino-N-methylpicolinamide shows at least slight solubility in DMSO and methanol, making them logical starting points.[5][6]

Q3: Is it safe to use heat to increase solubility, and what are the limits? A3: Yes, applying heat is a standard and effective method to increase the solubility of most compounds. However, it must be done with caution. The reported melting point for 4-(4-Aminophenoxy)-N-methylpicolinamide is around 110-112°C.[6] It is advisable to heat your solution to a temperature well below the melting point and boiling point of the solvent, typically in the 40-80°C range, while monitoring for any signs of degradation (e.g., color change). Always use a stirring hotplate for even heat distribution.

Q4: Could the purity of my compound be the reason for solubility issues? A4: Absolutely. The presence of insoluble impurities can give the false impression that your target compound is not dissolving. Conversely, some impurities can disrupt the crystal lattice, paradoxically increasing solubility. It is crucial to confirm the purity of your material using analytical techniques like HPLC or NMR before extensive solubility testing.

Part 2: In-Depth Troubleshooting Guide & Protocols

This section presents a logical workflow for systematically addressing solubility issues. The goal is to find the most efficient and effective solvent system for your specific application, whether for reaction chemistry, purification, or analytical sample preparation.

Troubleshooting Workflow

G start Initial State: Compound has poor solubility in chosen solvent. step1 Step 1: Systematic Solvent Screening (Primary Solvents) start->step1 outcome1 Solubility Achieved? step1->outcome1 step2 Step 2: Co-Solvent Systems (Solvent Blends) outcome2 Solubility Achieved? step2->outcome2 step3 Step 3: pH Modification (Salt Formation) outcome3 Solubility Achieved? step3->outcome3 outcome1->step2 No success SUCCESS: Proceed with experiment outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->success Yes fail Consider Advanced Methods: (e.g., Surfactants, Solid Dispersions) outcome3->fail No

Caption: Logical workflow for troubleshooting low solubility.

Step 1: Systematic Solvent Screening

Causality: The principle of "like dissolves like" is the foundation of solvent selection. For a molecule with both polar (amide, amine) and non-polar (aromatic rings) regions, a solvent with a balanced character is often required. This initial screen aims to identify the most promising primary solvents.

SolventClassBoiling Point (°C)Polarity IndexKey Characteristics & Use Case
DMSO Polar Aprotic1897.2Excellent H-bond acceptor; often the best starting point.[7]
DMF Polar Aprotic1536.4Similar to DMSO, lower boiling point makes it easier to remove.
NMP Polar Aprotic2026.7High boiling point, powerful solvent for resistant compounds.
Methanol Polar Protic655.1Can both donate and accept H-bonds; good for salt forms.[6]
Ethanol Polar Protic784.3Less polar than methanol, good for co-solvent systems.
Acetonitrile Polar Aprotic825.8Often used in chromatography; good for recrystallization.[8]
THF Non-polar Aprotic664.0Moderate polarity, can solvate non-polar parts of the molecule.
  • Preparation: Weigh 1-2 mg of 4-Amino-N-methylpicolinamide into several small, labeled glass vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a single solvent from Table 1 to each vial.

  • Room Temperature Test: Vigorously vortex each vial for 30-60 seconds. Observe for dissolution. Let stand for 5 minutes and observe again.

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL of solvent and repeat step 3. Continue until the compound dissolves or a volume of 1 mL is reached. Record the approximate concentration.

  • Heating Test: For vials where the compound did not dissolve at room temperature, place them on a heating block or in a warm water bath at 50°C for 10 minutes with intermittent vortexing.

  • Observation: Observe for dissolution while warm and after cooling back to room temperature to check for precipitation.

  • Analysis: Identify the solvent(s) that dissolve the compound at the highest concentration with the least amount of heat.

Step 2: Co-Solvent Systems

Causality: When a single solvent is not effective, a binary mixture, or co-solvent system, can dramatically improve solubility. A "good" solvent (like DMSO) disrupts the strong solute-solute interactions, while a miscible "poor" solvent acts as the bulk medium, effectively fine-tuning the overall polarity of the system to perfectly match the solute.[7][9]

  • Selection: Choose the best solvent from Protocol 1 (e.g., DMSO) as your "strong" solvent. Select a miscible, more volatile solvent (e.g., methanol, acetonitrile, or THF) as your "bulk" solvent.

  • Initial Dissolution: Dissolve a known mass of your compound in the minimum possible volume of the strong solvent (e.g., 10 mg in 100 µL of DMSO).

  • Titration: Slowly add the bulk solvent to this solution dropwise while stirring.

  • Identify Precipitation Point: Continue adding the bulk solvent until you observe the first sign of persistent cloudiness or precipitation. This defines the boundary of your solubility envelope.

  • Optimization: Prepare several mixtures with ratios just below the precipitation point (e.g., if precipitation occurred at 1:10 DMSO:Methanol, test 1:8 and 1:9 ratios) to find the optimal system that maximizes the use of the bulk solvent while maintaining solubility.

Step 3: pH Modification / Salt Formation

Causality: This is a powerful chemical technique that fundamentally alters the compound to make it more soluble. 4-Amino-N-methylpicolinamide has two basic nitrogen atoms: the primary amine on the benzene ring and the nitrogen in the pyridine ring. Adding a small amount of acid will protonate these sites, forming a salt. This ionic salt form is significantly more polar than the neutral molecule and will be much more soluble in polar protic solvents like water, methanol, or ethanol.[7][10] A similar strategy has been proven effective for related picolinamide derivatives.[11]

  • Solvent Suspension: Suspend a known mass of your compound in a polar protic solvent where it has poor solubility (e.g., 10 mg in 1 mL of methanol or ethanol).

  • Acid Selection: Choose a suitable acid. For many applications, a volatile organic acid like acetic acid or trifluoroacetic acid (TFA) is ideal. For forming a stable salt, a non-volatile acid like methanesulfonic acid or p-toluenesulfonic acid can be used. Anhydrous HCl in a solvent like dioxane is also effective.

  • Stoichiometric Addition: Add a slight molar excess (e.g., 1.1 to 2.1 equivalents) of the acid to the suspension. For example, if using acetic acid, add it dropwise while stirring vigorously.

  • Observation: In most cases, the suspension will rapidly clarify as the soluble salt is formed. Gentle warming (40°C) can accelerate the process.

  • Validation: The formation of a clear solution upon acidification is a self-validating result, confirming that this method is effective. Be mindful that the compound now exists as a salt, which may affect its reactivity or chromatographic behavior.

References

  • 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE - Physico-chemical Properties. (2024). ChemBK. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129. PubChem. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide CAS 284462-37-9. Home Sunshine Pharma. [Link]

  • Methods of solubility enhancements. Slideshare. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Principles of Drug Action 1, Amides. (2005). University of Washington. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Solubility of Amides. (2020). Chemistry Stack Exchange. [Link]

  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 13580436. PubChem. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

Sources

Preventing oxidation of the amino group in 4-Amino-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / Process Chemistry Unit From: Technical Support Center – Advanced Intermediates Division Subject: Technical Guide: Stability Protocols for 4-Amino-N-methylpicolinamide

PART 1: THE URGENT HELP DASHBOARD (FAQ)

Q1: My white powder has turned yellow/brown after 48 hours. Is it compromised? A: Likely, yes. The color change indicates the formation of oxidative impurities , specifically azo-dimers or quinoidal species. While the bulk purity might still be >95%, these impurities are highly colored and can act as radical initiators or catalyst poisons in downstream coupling (e.g., urea formation for Sorafenib synthesis).

  • Action: If purity is <98%, perform a recrystallization (see Protocol B). If >98%, use immediately but filter through a pad of activated carbon/Celite.

Q2: Can I store the free base at room temperature? A: No. The free base of 4-amino-N-methylpicolinamide is air-sensitive. The electron-donating amino group at the 4-position, conjugated with the electron-deficient pyridine ring, creates a "push-pull" system susceptible to auto-oxidation under ambient light and oxygen.

  • Requirement: Store at -20°C under an argon/nitrogen atmosphere.

Q3: Does converting it to a salt help? A: Yes, significantly. Converting the free base to the Hydrochloride (HCl) or Tosylate salt protonates the pyridine ring nitrogen. This inductive effect strongly withdraws electron density from the system, raising the oxidation potential of the exocyclic amine and stabilizing the molecule.

Q4: I see an extra peak at M+16 in my LC-MS. What is it? A: This is the N-Oxide impurity. It can form on the pyridine ring nitrogen (Pyridine-N-oxide) or the exocyclic amine (Hydroxylamine). This typically occurs if the reaction mixture was exposed to peroxides or vigorous stirring in air during workup.

PART 2: MECHANISTIC INSIGHT (The "Why")

To prevent oxidation, one must understand the reactivity profile of the 4-aminopyridine scaffold.

The Electronic "Push-Pull" Instability

The molecule features a primary amine (-NH₂) at the 4-position of a pyridine ring.

  • Resonance Effect (+M): The amino group donates electron density into the ring.

  • Inductive Effect (-I): The pyridine nitrogen and the amide group at C2 withdraw electron density.

While the pyridine ring is generally electron-poor, the 4-amino group is sufficiently nucleophilic to undergo Single Electron Transfer (SET) oxidation with atmospheric oxygen. This generates a radical cation, which rapidly degrades into:

  • Azo-dimers (Ar-N=N-Ar): The source of the yellow/brown color.

  • Nitro/Nitroso species: Via progressive oxidation of the amine.[1]

  • N-Oxides: Direct oxidation of the ring nitrogen.

Visualizing the Degradation Pathway

OxidationPathway Start 4-Amino-N-methylpicolinamide (Free Base) Radical Radical Cation Intermediate [Reactive Species] Start->Radical O2 / Light / Metal Ions NOxide Pyridine N-Oxide (M+16 Impurity) Start->NOxide Peroxides / mCPBA Dimer Azo-Dimer (Yellow/Brown Impurity) Radical->Dimer Coupling Quinone Quinoidal Imino Species (Polymerization) Radical->Quinone H-abstraction

Figure 1: Mechanistic pathways for the oxidative degradation of 4-Amino-N-methylpicolinamide.

PART 3: PREVENTION PROTOCOLS (SOPs)

Protocol A: Inert Handling During Synthesis

Context: This molecule is often reacted with isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form Sorafenib. Oxidation competes with urea formation.

Step-by-Step Guide:

  • Solvent Degassing (Critical):

    • Do not just rely on a nitrogen balloon.

    • Method: Sparge the reaction solvent (DCM, THF, or DMF) with dry Argon for at least 20 minutes prior to adding the amine.

    • Reasoning: Dissolved oxygen is the primary oxidant. Sparging reduces [O2] to <1 ppm.

  • Radical Scavenging (Optional):

    • Add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture if running at high temperatures (>60°C). BHT acts as a sacrificial antioxidant without interfering with nucleophilic attack.

  • Workup Protection:

    • Avoid prolonged rotary evaporation at high temperatures.

    • If the product is an oil, immediately dissolve in a stabilizing solvent or crystallize. Do not leave as a neat oil in air.

Protocol B: Purification & Recovery of Oxidized Material

Use this if your material has turned yellow.

ParameterSpecification
Solvent System Ethanol : Water (9:1) or Ethyl Acetate : Hexanes
Additive Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid
Technique Recrystallization under Nitrogen

Procedure:

  • Dissolve the crude/colored solid in boiling Ethanol (minimum volume).

  • Add 1-2% w/w Sodium Dithionite (reducing agent) to the hot solution. This reduces colored azo/nitroso impurities back to the amine or colorless derivatives.

  • Add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.

  • Allow to cool slowly under a nitrogen blanket.

  • Collect white crystals.

Protocol C: Long-Term Storage (The "Golden Rule")

To ensure shelf-life >1 year:

  • Form: Store as the HCl salt if possible. (Free base shelf life: ~3-6 months; HCl salt: >2 years).

  • Atmosphere: Flush the vial with Argon before sealing.

  • Container: Amber glass (protects from photo-oxidation).

  • Temperature: -20°C.

PART 4: ANALYTICAL VALIDATION

How do you confirm you have successfully prevented oxidation?

Table 1: Impurity Markers in HPLC/LC-MS

Impurity TypeRelative Retention Time (RRT)Mass ShiftDetection Characteristic
Target Molecule 1.00M (243.26 Da)UV Max ~265 nm
N-Oxide ~0.8 (More polar)M + 16Distinctive UV shift
Azo-Dimer ~1.5 - 2.0 (Non-polar)2M - 2Strong absorbance at 400-450 nm (Yellow)
Hydrolysis Product ~0.5M - 57 (Loss of methylamide)-

Diagnostic Check: Run a UV-Vis scan of your sample dissolved in Methanol.

  • Pass: Clean peak at ~265 nm. Baseline flat >350 nm.

  • Fail: Shoulder or new peak appearing at 380-420 nm . This confirms the presence of "colored" oxidative coupling products (azo/quinoid).

References

  • Bankston, D. (2006). A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib Tosylate. Organic Process Research & Development, 10(6), 1205–1211. Link

    • Grounding: Establishes the standard synthesis route and handling of the intermedi
  • Lal, G. S., et al. (2008). Process for the preparation of Sorafenib and its intermediates. US Patent Application 2008/0114174. Link

    • Grounding: Details the specific reaction conditions (inert atmosphere) required to minimize impurities.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Zhang, Y., et al. (2011). Impurity profiling of Sorafenib tosylate by HPLC-UV-MS. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 459-465.

Sources

Validation & Comparative

FTIR Spectroscopic Analysis of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Comparative Guide to Amine and Amide Vibrational Modes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a molecule of significant interest in pharmaceutical development, notably as a key intermediate in the synthesis of protein kinase inhibitors like Sorafenib. Its structure uniquely combines a primary aromatic amine, a secondary amide, a pyridine ring, and an aromatic ether linkage.[1][2] This complexity makes Fourier-Transform Infrared (FTIR) spectroscopy an invaluable, non-destructive tool for its structural confirmation and quality control. The FTIR spectrum of this molecule provides a unique fingerprint, arising from the distinct vibrational modes of its constituent functional groups.

This guide provides an in-depth analysis of the characteristic FTIR absorption bands for the amine and amide groups within 4-(4-Aminophenoxy)-N-methylpicolinamide. We will dissect its spectrum by comparing it to simpler, analogous compounds, explain the causality behind spectral features, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Key Vibrational Units

To interpret the FTIR spectrum, we must first identify the functional groups within 4-(4-Aminophenoxy)-N-methylpicolinamide that give rise to characteristic infrared absorptions.

  • Primary Aromatic Amine (-NH₂): Attached to a benzene ring, this group exhibits characteristic symmetric and asymmetric N-H stretching and scissoring vibrations.[3][4]

  • Secondary Amide (-C(=O)NHCH₃): This group is defined by its strong C=O stretching (Amide I band) and N-H bending (Amide II band) vibrations. A single N-H stretching frequency is expected.[5][6]

  • Aromatic Systems (Pyridine and Benzene Rings): Both rings display C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1400 cm⁻¹ region.[7]

  • Aryl Ether (-O-): The C-O-C linkage produces strong asymmetric stretching bands.

  • Methyl Group (-CH₃): Attached to the amide nitrogen, this group will show characteristic C-H stretching and bending modes.

The interplay and electronic effects of these groups within a single conjugated system result in a unique and diagnostic spectral signature.

Predicted FTIR Absorption Bands for 4-(4-Aminophenoxy)-N-methylpicolinamide

The following table summarizes the expected absorption frequencies for the key functional groups in the target molecule, based on established spectroscopic data for similar structures.[5][6][8][9]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3450 - 3350MediumAsymmetric N-H StretchPrimary Aromatic Amine
3380 - 3280MediumSymmetric N-H StretchPrimary Aromatic Amine
3350 - 3310MediumN-H StretchSecondary Amide
3100 - 3000Medium-WeakAromatic C-H StretchPyridine & Benzene Rings
2980 - 2850WeakAliphatic C-H Stretch (from -CH₃)Methyl Group
1680 - 1640StrongAmide I Band: C=O StretchSecondary Amide
1650 - 1580MediumN-H Scissoring (Bending)Primary Aromatic Amine
1600 - 1475Medium-WeakC=C Ring StretchingPyridine & Benzene Rings
1570 - 1515StrongAmide II Band: N-H Bending & C-N StretchingSecondary Amide
1335 - 1250StrongAromatic C-N StretchPrimary Aromatic Amine
1250 - 1200StrongAsymmetric C-O-C StretchAryl Ether
910 - 665Strong, BroadN-H WagPrimary & Secondary Amine/Amide
900 - 690StrongAromatic C-H Out-of-Plane BendingPyridine & Benzene Rings

Comparative Spectral Analysis

To truly understand the spectrum of 4-(4-Aminophenoxy)-N-methylpicolinamide, it is instructive to compare its expected bands with those of simpler molecules that represent its core components. This comparison highlights how the integration of functional groups within a larger molecule influences the vibrational frequencies.

Functional Group/VibrationAniline (Primary Aromatic Amine)N-Methylacetamide (Aliphatic Secondary Amide)4-(4-Aminophenoxy)-N-methylpicolinamide (Target Molecule)
Primary Amine N-H Stretch Two bands (~3440, 3360 cm⁻¹)[6]N/ATwo distinct bands expected (~3450-3280 cm⁻¹)
Secondary Amide N-H Stretch N/AOne band (~3300 cm⁻¹)[5]One distinct band expected (~3350-3310 cm⁻¹)
C=O Stretch (Amide I) N/A~1650 cm⁻¹Strong band expected (~1680-1640 cm⁻¹)
N-H Bend (Amide II) N/A~1560 cm⁻¹Strong band expected (~1570-1515 cm⁻¹)
Aromatic C=C Stretch ~1620, 1500 cm⁻¹N/AMultiple bands expected (~1600-1475 cm⁻¹)
Aromatic C-N Stretch ~1280 cm⁻¹[6]N/AStrong band expected (~1335-1250 cm⁻¹)

This comparison illustrates that the target molecule's spectrum is a composite, featuring the dual N-H stretching peaks of a primary amine, the singular N-H stretch of a secondary amide, and the prominent Amide I and II bands.[5][6] The positions of the aromatic C=C and C-N stretches will be influenced by the overall electronic structure of the conjugated pyridine-ether-benzene system.

Key Vibrational Modes: A Conceptual Diagram

The following diagram illustrates the primary vibrational modes that serve as diagnostic markers in the FTIR spectrum of 4-(4-Aminophenoxy)-N-methylpicolinamide.

Sources

A Senior Application Scientist's Guide to Purity Determination: Elemental Analysis of 4-Amino-N-methylpyridine-2-carboxamide and its Orthogonal Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is the bedrock upon which reliable biological, catalytic, and material property data are built. This guide provides an in-depth, objective comparison of classical elemental analysis with modern chromatographic and spectroscopic techniques for the purity validation of 4-Amino-N-methylpyridine-2-carboxamide, a key exemplar of a nitrogen-rich heterocyclic active pharmaceutical ingredient (API). We will delve into the causality behind experimental choices, present supporting protocols, and offer a framework for a self-validating approach to purity assessment.

The Foundational Pillar: Elemental (CHN) Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, remains a fundamental technique for assessing the bulk purity of a well-characterized organic compound.[1] Its principle is elegantly straightforward: the complete combustion of a precise mass of the sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).[1][2] The measured mass percentages of C, H, and N are then compared against the theoretical values calculated from the compound's molecular formula. For a newly synthesized batch of a known compound like this compound, this comparison serves as a primary, cost-effective screen for significant impurities or structural deviations.[3]

A deviation of more than ±0.4% between the found and calculated values is a widely accepted, albeit debated, threshold that often indicates the presence of impurities, such as residual solvents, water, or inorganic contaminants.[4][5]

Theoretical Composition of this compound (C₇H₉N₃O):

  • Molecular Weight: 151.17 g/mol

  • Carbon (C): 55.62%

  • Hydrogen (H): 6.00%

  • Nitrogen (N): 27.80%

  • Oxygen (O) (by difference): 10.58%

Any significant deviation from these values warrants further investigation, as it suggests the sample is not what it is presumed to be.

The Orthogonal Approach: Why Elemental Analysis is Not Enough

While elemental analysis provides a robust measure of bulk elemental composition, it possesses a critical blind spot: it cannot distinguish between the target molecule and organic impurities with similar elemental compositions. Furthermore, it provides no information on the number or nature of these impurities. This is where orthogonal methods—techniques that measure purity based on different physicochemical principles—become indispensable. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful orthogonal tools for a comprehensive purity profile.[6][7][8]

The synergy between these techniques forms a self-validating system. If a sample passes the ±0.4% criterion for elemental analysis and shows a single peak with >99% purity by HPLC, and this is further corroborated by qNMR, one can have high confidence in the material's integrity.

Comparative Analysis of Purity Determination Methods

The selection of an analytical method is contingent on the specific question being asked. Is the concern bulk composition, or the presence of trace organic and inorganic impurities? The table below offers a direct comparison.

ParameterElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Inductively Coupled Plasma (ICP-MS/OES)
Principle Combustion and quantification of resulting gases (CO₂, H₂O, N₂) to determine elemental mass percentages.[1]Separation of components based on differential partitioning between a stationary and mobile phase.[7]Proportionality between the integrated NMR signal area and the number of nuclei generating the signal, often relative to a certified internal standard.[6]Atomization and ionization of the sample to detect and quantify trace metallic elements based on their mass-to-charge ratio or atomic emission spectra.[9]
Purity Assessment Compares experimental vs. theoretical mass percentages of C, H, and N.[2]Quantification of the main peak area relative to the total area of all detected peaks (Area % method).[8]Absolute or relative quantification of the target compound against impurities or a certified internal standard.[6]Quantifies specific elemental impurities against established Permitted Daily Exposure (PDE) limits (e.g., ICH Q3D guidelines).[10][11]
Detects Gross deviations in elemental composition, presence of inorganic salts, significant amounts of water or solvent.Non-volatile and semi-volatile organic impurities (e.g., starting materials, by-products, degradants).[7]Structurally related and unrelated organic impurities, residual solvents, water. Provides structural confirmation.Trace metallic impurities, often from catalysts or manufacturing equipment.[12][13]
Strengths Fast, cost-effective, highly precise for bulk purity of the main component.[2]High sensitivity and resolution for separating complex mixtures of organic impurities. The "gold standard" for organic purity.[7]Provides structural confirmation and purity from a single experiment. A primary analytical method that does not require a reference standard of the analyte itself.[6]Extremely high sensitivity for detecting metallic elements at parts-per-million (ppm) or parts-per-billion (ppb) levels.
Limitations Insensitive to impurities with similar elemental composition. Provides no information on the number or identity of impurities.[5]Requires a reference standard for absolute quantification. Peak co-elution can mask impurities. Not all compounds have a chromophore for UV detection.Lower sensitivity compared to HPLC. Signal overlap can complicate quantification in complex mixtures. Requires specialized equipment and expertise.Does not provide information on organic impurities or the compound's overall structure.
Regulatory Context A traditional and often required test for identity and purity of new chemical entities.[4]A cornerstone of pharmaceutical quality control for impurity profiling and release testing.[14]Increasingly accepted as a primary method for certifying reference materials and for purity assays where reference standards are unavailable.Mandated by regulatory bodies (ICH Q3D) for controlling elemental impurities in drug products.[15][16]

Experimental Protocols

Protocol 1: Purity Determination by CHN Combustion Analysis

This protocol outlines the standard procedure for determining the Carbon, Hydrogen, and Nitrogen content of this compound.

1. Causality and Principle: The method relies on the complete and instantaneous combustion of the sample (Dumas method) to convert all organic content into CO₂, H₂O, and N₂.[2][17] These gases are then separated and quantified by a thermal conductivity detector (TCD). The choice of a modern automated analyzer ensures high precision and throughput.[18]

2. Instrumentation and Materials:

  • CHNS/O Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).
  • Microbalance (readable to 0.001 mg).
  • Tin or silver capsules for solids.
  • Certified Reference Material (CRM) for calibration, e.g., Acetanilide, Sulfanilamide.[19]
  • High-purity helium (carrier gas) and oxygen (combustion gas).
  • Sample: this compound, finely ground and dried under vacuum to remove residual moisture and solvents.

3. Step-by-Step Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified reference material (e.g., Acetanilide). Analyze 3-5 replicates of the CRM (1-2 mg each) to establish a calibration curve and verify instrument performance. The results should be within ±0.3% of the CRM's certified values.
  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound into a tin capsule using the microbalance. Record the weight precisely.
  • Encapsulation: Crimp the tin capsule to ensure no sample is lost and introduce it into the instrument's autosampler.
  • Analysis: Initiate the combustion sequence. The sample is dropped into a high-temperature (approx. 950-1000 °C) furnace with a pulse of pure oxygen.
  • Data Acquisition: The resultant gases are passed through a reduction tube (to convert nitrogen oxides to N₂) and then separated by a chromatographic column before being detected by the TCD. The instrument software calculates the mass percentages of C, H, and N based on the detector response and the sample weight.
  • Replicate Analysis: Analyze at least three independent samples of the test compound to ensure reproducibility.

4. Data Interpretation (Self-Validation):

  • Calculate the mean and standard deviation for the C, H, and N percentages.
  • Compare the mean experimental values to the theoretical values (C: 55.62%, H: 6.00%, N: 27.80%).
  • The deviation for each element should be within the generally accepted limit of ±0.4%.[4] A result of C: 55.51%, H: 6.05%, N: 27.70% would be considered a pass.

CHN_Analysis_Workflow cluster_prep Preparation cluster_analysis Automated Analysis cluster_result Data Interpretation Calibrate 1. Calibrate with CRM (e.g., Acetanilide) Weigh 2. Weigh 1-2 mg Sample (Dried & Homogenized) Encapsulate 3. Seal in Tin Capsule Weigh->Encapsulate Combust 4. Combustion (~950 °C, O₂) Encapsulate->Combust Reduce 5. Reduction (NOx → N₂) Combust->Reduce Separate 6. GC Separation (CO₂, H₂O, N₂) Reduce->Separate Detect 7. TCD Detection Separate->Detect Calculate 8. Calculate %C, %H, %N Detect->Calculate Compare 9. Compare to Theoretical (Δ ≤ ±0.4%) Calculate->Compare Purity_Check Purity Assessment: Pass / Fail Compare->Purity_Check

Protocol 2: Orthogonal Purity Validation by HPLC-UV

This protocol describes a reverse-phase HPLC method for identifying and quantifying organic impurities in the this compound sample.

1. Causality and Principle: The method separates the target compound from its impurities based on their differential polarity.[7] A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds are retained longer. Purity is assessed using the area percent method under the assumption that all components have a similar response factor at the chosen UV wavelength.

2. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile and water.
  • Formic acid or trifluoroacetic acid (mobile phase modifier).
  • Sample: this compound, dissolved in a suitable solvent (e.g., mobile phase) to a concentration of ~1 mg/mL.

3. Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.
  • Method Setup:
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: Set to a wavelength of maximum absorbance for the analyte (e.g., 254 nm or determined by UV scan).
  • Gradient Elution: A typical gradient might be: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
  • Sample Analysis: Inject the prepared sample solution onto the equilibrated HPLC system.
  • Data Acquisition: Record the chromatogram for the duration of the run.
  • Blank Injection: Inject a sample of the dissolution solvent (blank) to identify any peaks originating from the solvent or system.

4. Data Interpretation (Self-Validation):

  • Integrate all peaks in the chromatogram, excluding those present in the blank.
  • Calculate the area percent of the main peak corresponding to this compound using the formula:
  • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100
  • A purity value of >99.0% is typically desired for a high-purity standard. Any impurity peak >0.1% should be identified if possible.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_result Data Interpretation Prepare_Mobile_Phase 1. Prepare Mobile Phase (A: Aq. Buffer, B: ACN) Prepare_Sample 2. Dissolve Sample (~1 mg/mL in mobile phase) Equilibrate 3. Equilibrate C18 Column Prepare_Sample->Equilibrate Inject 4. Inject Sample (10 µL) Equilibrate->Inject Separate 5. Gradient Elution (Separates by Polarity) Inject->Separate Detect 6. UV Detection (e.g., 254 nm) Separate->Detect Integrate 7. Integrate All Peaks Detect->Integrate Calculate 8. Calculate Area % of Main Peak Integrate->Calculate Purity_Value Purity Assessment: >99.0%? Calculate->Purity_Value

Conclusion: An Integrated, Trustworthy Purity Assessment

For drug development professionals, relying on a single analytical technique for purity determination is insufficient. While elemental analysis provides an essential and cost-effective assessment of bulk composition, it must be complemented by high-resolution orthogonal techniques like HPLC and, ideally, qNMR. This integrated approach creates a self-validating system that builds trustworthiness into your results. A sample of this compound that meets the ±0.4% CHN criteria, shows >99.5% purity by HPLC with no single impurity >0.1%, and is confirmed by qNMR, can be considered a well-characterized, high-purity material suitable for the most demanding research and development applications. This rigorous, multi-faceted approach ensures that the "nature" of your compound, as Heisenberg might say, is exposed as truthfully as possible by your methods of questioning.

References

  • ICH. (2022-04-26). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • USP. General Chapters: <471> OXYGEN FLASK COMBUSTION.
  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline.
  • Jordi Labs. (2025-07-10). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines).
  • ICH. (2019-03-22). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • QbD Group. (2024-05-01). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D).
  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.
  • American Pharmaceutical Review. (2015-03-31).
  • PubMed. (2017-10-25). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉.
  • Sterling Pharma Solutions. (2022-04-06). A risk mitigation approach to detecting and quantifying metals in APIs.
  • Japanese Pharmacopoeia. Oxygen Flask Combustion Method.
  • AZoM. (2021-05-06). A Look at Elemental Analysis for Organic Compounds.
  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • National Center for Biotechnology Information. (2021).
  • Malvern Panalytical. (2024-10-15). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals.
  • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • SlideShare. Analysis of elemental impurities in API.
  • ChemScience. Oxygen Combustion Flask Set.
  • Royal Society of Chemistry. (2021-12-21).
  • Journal of Analytical Chemistry. (2008).
  • ResearchGate.
  • Sigma-Aldrich.
  • ALWSCI. (2024-09-04). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • NIST.
  • ResearchGate. (2013-02-03). What would be the quickest and simplest way to test the purity of a compound after synthesis?.
  • NIST. Measurements and Standards for Contaminants in Environmental Samples.
  • Sigma-Aldrich. 4-Amino-2-methylpyridine 97 18437-58-6.
  • ResearchGate. (2025-08-06). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • ASTM International. Sulfur in Organic Compounds by Oxygen Flask Combustion.
  • World Health Organiz
  • Sigma-Aldrich. 4-Amino-pyridine-2-carboxylic acid methyl ester.
  • NIST.
  • BOC Sciences.
  • Elemental Microanalysis. Standards and CRMs.
  • Sigma-Aldrich.
  • BenchChem. A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs.
  • PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
  • PubChem. N-amino-N'-methylpyridine-2-carboximidamide.
  • Loba Chemie. 2-AMINO 4-METHYLPYRIDINE.
  • PubChem. 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride.
  • LGC Standards. 2-Amino-n-methylpyridine-4-carboxamide.

Sources

Comparative Reactivity Profile: 4-Amino-N-methylpicolinamide vs. 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 4-Amino-N-methylpicolinamide vs 4-Aminopyridine Content Type: Technical Comparison Guide

Executive Summary

This guide provides a technical analysis comparing 4-Aminopyridine (4-AP) and 4-Amino-N-methylpicolinamide , two pyridine derivatives with superficially similar structures but divergently distinct reactivity profiles.

  • 4-Aminopyridine (4-AP) is defined by its high basicity (pKa ~9.17) and nucleophilic ring nitrogen, making it a potent potassium channel blocker and a monodentate ligand.

  • 4-Amino-N-methylpicolinamide is a specialized scaffold used primarily in medicinal chemistry (e.g., Sorafenib synthesis).[1] It features reduced ring basicity due to the electron-withdrawing C2-amide group but offers a bidentate coordination site and a directed "warhead" for urea coupling reactions.

This guide details their electronic properties, nucleophilic behaviors, and experimental protocols for their application in drug discovery.

Structural & Electronic Profiling

The reactivity difference between these two molecules stems from the substituent at the C2 position.

Feature4-Aminopyridine (4-AP)4-Amino-N-methylpicolinamide
Structure Pyridine ring + 4-Amino groupPyridine ring + 4-Amino + 2-(N-methyl)carboxamide
Ring Nitrogen pKa ~9.17 (Highly Basic)~4.0 – 5.5 (Estimated, Weakly Basic)
Dominant Electronic Effect Resonance donation (+R) from 4-NH₂ increases electron density on Ring N.C2-Amide is Electron-Withdrawing (-I/-R), counteracting the 4-NH₂ donation.
Coordination Mode Monodentate (binds via Ring N)Bidentate (binds via Ring N and Amide O)
Primary Application K+ Channel Blocker, CatalystKinase Inhibitor Scaffold (e.g., RAF inhibitors)
Mechanistic Visualization

The following diagram illustrates the electronic push-pull mechanisms that dictate their reactivity.

G cluster_0 4-Aminopyridine (4-AP) cluster_1 4-Amino-N-methylpicolinamide AP_Struct Structure: Pyridine Ring 4-Position: -NH2 AP_Effect Electronic Effect: Strong +R from -NH2 High e- density on Ring N AP_Struct->AP_Effect AP_Result Result: High Basicity (pKa ~9.2) Monodentate Ligand AP_Effect->AP_Result Pic_Struct Structure: Pyridine Ring 4-Pos: -NH2 2-Pos: -CONHMe Pic_Effect Electronic Effect: -CONHMe is Electron Withdrawing Reduces e- density on Ring N Pic_Struct->Pic_Effect Pic_Result Result: Low Basicity Bidentate Chelation (N, O) Pic_Effect->Pic_Result

Figure 1: Comparative electronic flow. Note how the C2-amide in the picolinamide derivative acts as an electron sink, lowering the basicity of the ring nitrogen compared to 4-AP.

Nucleophilic Reactivity: The "Warhead" Analysis

In drug development, particularly for kinase inhibitors like Sorafenib, the 4-amino group serves as a nucleophile to form urea or amide linkages.

4-Aminopyridine (4-AP)[2][3]
  • Reactivity: The ring nitrogen is the most nucleophilic site. Reactions with electrophiles (e.g., alkyl halides) typically occur at the ring nitrogen first (quaternization), unless the ring nitrogen is protected or the reaction conditions favor the exocyclic amine.

  • Limitation: Direct coupling at the exocyclic amine often requires forcing conditions or specific catalysts to prevent side reactions at the ring nitrogen.

4-Amino-N-methylpicolinamide[1][4][5][6][7][8][9][10]
  • Reactivity: The electron-withdrawing C2-amide reduces the nucleophilicity of the ring nitrogen, making the exocyclic 4-amino group the primary nucleophile for acylation and urea formation.

  • Advantage: This "deactivation" of the ring nitrogen allows for cleaner coupling reactions (e.g., with isocyanates) without the need for extensive protection strategies. This is a key reason why this scaffold is preferred in the synthesis of diarylureas.

Experimental Protocol: Urea Coupling (Sorafenib Analog Synthesis)

This protocol demonstrates the superior utility of the picolinamide scaffold in forming urea linkages, a critical step in synthesizing RAF kinase inhibitors.

Objective: Synthesize a diarylurea by reacting 4-amino-N-methylpicolinamide (or its phenoxy derivative) with an isocyanate.

Reagents:

  • Substrate: 4-(4-aminophenoxy)-N-methylpicolinamide (Intermediate A)

  • Electrophile: 4-chloro-3-(trifluoromethyl)phenyl isocyanate[11]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Intermediate A in anhydrous DCM (approx. 10 mL per gram). Ensure the vessel is purged with inert gas to prevent isocyanate hydrolysis.

  • Addition: Cool the solution to 0°C. Slowly add 1.05 equivalents of the isocyanate electrophile dropwise over 15 minutes.

    • Note: Unlike 4-AP, the picolinamide ring nitrogen does not interfere significantly, so no competitive inhibition is observed.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

    • Observation: The product typically precipitates out of DCM as a white/off-white solid due to the formation of the urea hydrogen bond network.

  • Work-up: Filter the precipitate. Wash the filter cake with cold DCM (2x) to remove unreacted isocyanate.

  • Validation: Dry the solid under vacuum. Confirm structure via ¹H-NMR (DMSO-d6). Look for the diagnostic Urea protons (two singlets around δ 8.5–9.5 ppm).

Self-Validating Check:

  • Success: Appearance of a new peak in LC-MS corresponding to [M+H]+ of the urea adduct.

  • Failure (Side Reaction): If the ring nitrogen reacted, the product would be cationic (water-soluble) and would not precipitate as a neutral solid in DCM.

Metal Coordination & Catalysis

The structural differences dictate how these molecules interact with transition metals, which is relevant for both catalysis and metallodrug design.

Coordination Modes
  • 4-AP (Monodentate): Binds metals exclusively through the pyridine nitrogen. It is often used as a co-ligand to tune the electronic properties of a metal center.

  • Picolinamide (Bidentate): Acts as an N,O-chelator. The pyridine nitrogen and the amide oxygen form a stable 5-membered chelate ring with metals (e.g., Pd, Cu).

Chelation cluster_AP 4-AP Coordination cluster_Pic Picolinamide Coordination AP_Metal Metal -- N(Pyridine) AP_Desc Monodentate Weak steric bulk Labile AP_Metal->AP_Desc Pic_Metal Metal -- N(Pyridine)   |   O(Amide) Pic_Desc Bidentate (Chelate Effect) High Stability Rigid Geometry Pic_Metal->Pic_Desc

Figure 2: Coordination modes. The picolinamide's ability to form a 5-membered chelate ring confers significantly higher stability to metal complexes compared to 4-AP.

Safety & Handling Profile
Parameter4-Aminopyridine (4-AP)4-Amino-N-methylpicolinamide
Toxicity Class High Toxicity (Neurotoxin)Moderate (Irritant)
Mechanism Potent Voltage-gated K+ Channel Blocker.Generally acts as a kinase inhibitor intermediate; less neuroactive.
Handling Requires strict PPE (respiratory protection). LD50 (oral, rat) ~20 mg/kg.Standard lab safety (gloves, goggles). Handle as a potential sensitizer.
Storage Hygroscopic; Store under inert gas.Stable solid; Store cool and dry.
References
  • PubChem. (2025).[12][13] 4-Aminopyridine Compound Summary. National Library of Medicine. [Link]

  • Brotzel, F., & Mayr, H. (2007).[14][15] Nucleophilicities of amino acids and peptides. Organic & Biomolecular Chemistry, 5, 3814-3820.[15] [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Molecules. [Link]

Sources

Technical Comparison Guide: UV-Vis Characterization of 4-Amino-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis spectroscopic profile of 4-Amino-N-methylpyridine-2-carboxamide (also known as N-methyl-4-aminopicolinamide), a critical intermediate in the synthesis of the multi-kinase inhibitor Sorafenib (Nexavar).

Executive Summary & Spectroscopic Profile[1][2]

This compound (CAS 123344-02-5) is the nucleophilic scaffold used to generate the diaryl ether core of Sorafenib. Its purity is paramount, as unreacted precursors (e.g., the 4-chloro analog) can lead to genotoxic impurities.

Absorption Maxima ( )

Based on structural analysis of the aminopyridine pharmacophore and validated HPLC detection methods for Sorafenib intermediates, the compound exhibits the following profile:

Transition Type

(nm)
Solvent SystemOperational Significance
Primary (

)
265 ± 2 nm Methanol / ACNPrimary Quantitation. Corresponds to the conjugated aminopyridine core. Used for HPLC purity assays.
Secondary (

)
305–315 nm MethanolIdentification. A weaker, broad band characteristic of the picolinamide carbonyl conjugation.
Cut-off < 220 nmWater/BufferNon-specific absorption (solvent/buffer interference).

Expert Insight: The 4-amino group acts as a strong auxochrome, pushing the absorption red-ward (bathochromic shift) compared to the unsubstituted pyridine ring. This distinct shift allows for spectroscopic differentiation from its precursor, 4-chloro-N-methylpyridine-2-carboxamide , which absorbs more weakly and at shorter wavelengths (typically ~250–255 nm) due to the inductive withdrawal of the chlorine atom.

Comparative Analysis: Target vs. Alternatives

In process analytical technology (PAT), distinguishing the product from reactants is critical. The table below compares the target molecule against its direct synthetic precursor and the final drug substance.

Spectroscopic Differentiation Table
FeatureTarget: this compound Precursor: 4-Chloro-N-methylpyridine-2-carboxamide Final Drug: Sorafenib (Tosylate)
Core Structure AminopyridineChloropyridineDiaryl Urea
Primary

265 nm ~250–254 nm 265 nm
Molar Absorptivity (

)
High (Amino auxochrome)ModerateVery High (Extended conjugation)
Spectral Shape Sharp band at 265 nm; shoulder at ~310 nm.Broader, less defined features in near-UV.Multi-peak profile; strong bands at 265 nm and ~290 nm.
Detection Strategy Monitor at 265 nm; confirm absence of Cl-precursor via RT (HPLC).Monitor disappearance at 254 nm.Monitor dual wavelengths (265/290 nm) for urea confirmation.

Experimental Protocol: UV-Vis & HPLC Method

This protocol is designed for purity determination and reaction monitoring . It uses a self-validating system where the solvent blank and reference standard confirm system suitability.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Buffer: 0.1% Phosphoric Acid or 10 mM Ammonium Acetate (pH 4.5).

  • Instrument: UV-Vis Spectrophotometer (e.g., Shimadzu/Agilent) or PDA Detector.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of This compound reference standard.

    • Dissolve in 10 mL of Methanol (Concentration: 1 mg/mL).

    • Note: Sonicate for 5 minutes to ensure complete dissolution; the amide hydrogen bonding can impede solubility.

  • Working Standard (Dilution):

    • Dilute 100

      
      L of Stock into 9.9 mL of Mobile Phase (or MeOH).
      
    • Final Concentration: 10

      
      g/mL  (approx. 60 
      
      
      
      M).
    • Why: This concentration prevents detector saturation (Abs < 1.0) while keeping secondary bands visible.

  • Spectral Scan:

    • Blank: Run a baseline correction using pure solvent.

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for resolution.

  • Data Interpretation:

    • Identify the Global Maxima (

      
      ). Expect ~265 nm.
      
    • Check for the "Picolinamide Shoulder" at >300 nm.

    • Validation Criterion: The ratio of Abs(265nm) / Abs(310nm) should be constant. A deviation suggests impurity (e.g., oxidation products).

Synthesis & Monitoring Workflow (Visualized)

The following diagram illustrates the critical control points (CCP) where UV monitoring ensures the conversion of the 4-chloro precursor to the 4-amino intermediate.

Sorafenib_Intermediate_Monitoring Precursor 4-Chloro-N-methyl pyridine-2-carboxamide (Start Material) Reaction Reaction: Ammoxidation / Substitution Precursor->Reaction Input Target 4-Amino-N-methyl pyridine-2-carboxamide (Target Intermediate) Reaction->Target Yield > 80% Impurity Unreacted Chloro Precursor Reaction->Impurity Side Product Sorafenib Sorafenib (Final API) Target->Sorafenib Coupling w/ Isocyanate UV_Check2 UV Check 2: Strong 265nm Signal (Purity Confirmation) Target->UV_Check2 Quantify UV_Check1 UV Check 1: Absence of 250nm peak (Precursor Limit) Impurity->UV_Check1 Detect

Figure 1: Reaction monitoring workflow highlighting UV checkpoints for distinguishing the 4-amino target from the 4-chloro precursor.

References

  • Sorafenib HPLC Method Development

    • Blanchet, B., et al. (2009). "Validation of an HPLC-UV method for sorafenib determination in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
  • Aminopyridine Spectral Properties

    • Arnaudov, M. G., et al. (2004). "A reducing-difference IR-spectral study of 4-aminopyridine." Central European Journal of Chemistry.
  • Synthesis of Sorafenib Intermediates

    • Bankston, D., et al. (2002). "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development.
  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 11235393 (this compound).

A Comparative Crystallographic Guide to 4-Amino-N-methylpyridine-2-carboxamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's solid-state structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystallographic features of 4-Amino-N-methylpyridine-2-carboxamide and its structural analogs, offering insights into how subtle molecular modifications can influence crystal packing and intermolecular interactions.

While a definitive crystal structure for this compound is not publicly available at the time of this publication, we can infer its potential solid-state behavior by examining closely related compounds. This guide will leverage available crystallographic data from structural analogs to provide a framework for understanding the titular molecule.

The Significance of Crystal Structure in Drug Development

The journey of a drug candidate from laboratory to clinic is fraught with challenges, many of which are rooted in its solid-state properties. A stable crystalline form with consistent properties is essential for reproducible manufacturing, formulation, and ultimately, therapeutic efficacy. X-ray diffraction (XRD) stands as the gold standard for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing invaluable information for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, each of which can exhibit unique physical properties.

  • Salt and Co-crystal Design: Engineering new solid forms with improved properties, such as enhanced solubility or stability.

  • Intellectual Property: Securing patent protection for novel crystalline forms.

Experimental Methodology: A Representative Single-Crystal X-ray Diffraction Protocol

To provide a practical context, the following is a generalized, yet detailed, protocol for obtaining single-crystal X-ray diffraction data. The specific parameters would be optimized for the compound of interest.

1. Crystal Growth:

  • Slow evaporation is a common technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is prepared.
  • The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. The goal is to allow for the ordered growth of a single, high-quality crystal.

2. Crystal Mounting and Data Collection:

  • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
  • The mounted crystal is placed on the X-ray diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is often used to minimize thermal vibrations and potential crystal degradation.
  • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects diffraction data by rotating the crystal through a series of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.
  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  • The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

Comparative Analysis of Structural Analogs

In the absence of specific data for this compound, we will examine the crystal structures of related pyridine carboxamide derivatives to understand key structural motifs and intermolecular interactions.

Case Study 1: N′-aminopyridine-2-carboximidamide

A closely related structure is N′-aminopyridine-2-carboximidamide. Its crystal structure reveals that the non-hydrogen atoms are nearly planar. The molecules are linked by intermolecular N—H⋯N hydrogen-bonding interactions, forming a two-dimensional network[1][2]. This extensive hydrogen bonding network is a key feature contributing to the stability of the crystal lattice.

Case Study 2: Pyridine-2,6-dicarboxamides

A series of symmetrical pyridine-2,6-dicarboxamides have been synthesized and their crystal structures determined[3]. These compounds typically crystallize in monoclinic space groups. The planarity of the pyridine-2,6-dicarboxamide scaffold allows for the formation of various supramolecular architectures through hydrogen bonding and π-π stacking interactions[3].

Case Study 3: N-(pyridine-2-carbonyl)pyridine-2-carboxamides

The crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides show that the molecular conformation can be influenced by substituents[4]. For instance, the introduction of a fluorine atom can alter the dihedral angle between the pyridine rings and lead to different crystal packing arrangements[4].

Tabulated Crystallographic Data of Analogs

For a direct comparison, the following table summarizes key crystallographic parameters for selected pyridine carboxamide derivatives.

CompoundFormulaCrystal SystemSpace GroupKey Hydrogen BondsReference
N′-aminopyridine-2-carboximidamideC₆H₈N₄OrthorhombicPbcaN—H⋯N[1][2]
Pyridine-2,6-dicarboxamide derivativeVariesMonoclinicP2₁/n or P2₁/cN—H⋯O, C—H⋯O[3]
N-(pyridine-2-carbonyl)pyridine-2-carboxamideC₁₂H₉N₃O₂OrthorhombicPna2₁Intramolecular N—H⋯N[4]

Visualizing Molecular Interactions and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Hypothetical hydrogen bonding in this compound.

Figure 2: Comparative Crystallographic Analysis Workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_comparison Comparative Analysis cluster_output Output crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement packing_analysis Crystal Packing Analysis structure_refinement->packing_analysis hbond_analysis Hydrogen Bond Analysis structure_refinement->hbond_analysis conformational_analysis Conformational Analysis structure_refinement->conformational_analysis cif_file CIF File packing_analysis->cif_file hbond_analysis->cif_file conformational_analysis->cif_file publication Publication/Report cif_file->publication

Sources

Validating 4-Amino-N-methylpicolinamide as a Sorafenib degradation product

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 4-Amino-N-methylpicolinamide (also known as Sorafenib Impurity A or the Aminophenoxy intermediate ) as a critical degradation product of Sorafenib.

Designed for analytical scientists and quality control professionals, this document moves beyond basic identification to provide a rigorous, self-validating protocol for establishing this compound as a stability-indicating marker.

Executive Summary & Compound Profile

4-Amino-N-methylpicolinamide (CAS: 284462-37-9) is the primary hydrolytic degradation product of Sorafenib. Its presence in a drug substance or product indicates cleavage of the central urea pharmacophore, a critical quality attribute that directly correlates with loss of potency.

Unlike oxidative degradants (e.g., Sorafenib N-oxide) which form under specific stress, this amine degradant is a "terminal" product of hydrolytic stress (acidic/basic) and serves as the most sensitive indicator of moisture ingress or pH instability during shelf-life storage.

The Candidate: 4-Amino-N-methylpicolinamide
FeatureTechnical Specification
IUPAC Name 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
Common ID Sorafenib Impurity A (EP/BP Standards)
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Origin Hydrolytic cleavage of the urea linkage
Solubility Soluble in DMSO, Methanol; Low solubility in water
UV Max ~265 nm (Distinct from Sorafenib ~260-270 nm)

Mechanism of Formation (The "Why")

To validate this impurity, one must first prove its origin. Sorafenib contains a urea linkage connecting a chloro-trifluoromethyl-phenyl ring and a phenoxy-picolinamide ring.[1] Under hydrolytic stress, this urea bond is the "weakest link."

Degradation Pathway Diagram

The following diagram illustrates the cleavage mechanism. This causality is essential for the "Specificity" section of your validation dossier.

SorafenibDegradation Sorafenib Sorafenib (API) (Urea Linkage) Transition Hydrolytic Stress (Acid/Base/Heat) Sorafenib->Transition Moisture/pH ImpurityA 4-Amino-N-methylpicolinamide (Target Degradant) Transition->ImpurityA Ether-side Amine FragmentB 4-Chloro-3-(trifluoromethyl)aniline (Co-product) Transition->FragmentB Phenyl-side Amine

Caption: Hydrolytic cleavage of Sorafenib yielding 4-Amino-N-methylpicolinamide and its aniline counterpart.

Comparative Analysis: Performance as a Marker

Why validate this specific amine over other impurities?

Parameter4-Amino-N-methylpicolinamide (Target)Sorafenib N-Oxide (Metabolite/Oxidant)Sorafenib Impurity H (Process)
Formation Trigger Hydrolysis (Moisture/pH)Oxidation (Peroxides/Light)Synthesis (Starting Material)
Elution Order (RP-HPLC) Early Eluter (Polar amine)Late Eluter (Similar to API)Late Eluter (Lipophilic)
UV Response High (Pyridine chromophore)ModerateHigh
Criticality High (Indicates breakdown)Medium (Indicates storage issues)Low (Controlled in raw material)

Key Insight: 4-Amino-N-methylpicolinamide elutes significantly earlier than Sorafenib on C18 columns due to the exposed primary amine and loss of the lipophilic chlorophenyl ring. This large resolution (


) makes it an ideal marker for routine QC, as it is unlikely to co-elute with the main peak.

Experimental Protocols (The "How-To")

Protocol A: Forced Degradation (Generation of the Marker)

Objective: To demonstrate that the analytical method can detect the impurity when it is generated in-situ.

  • Preparation: Dissolve Sorafenib Tosylate (1 mg/mL) in diluent (50:50 ACN:Water).

  • Acid Stress: Add 1N HCl (1:1 v/v). Reflux at 80°C for 4 hours.

  • Base Stress: Add 0.1N NaOH (1:1 v/v). Heat at 60°C for 2 hours. (Note: Sorafenib is highly labile in base; monitor closely to prevent total degradation).

  • Neutralization: Neutralize samples to pH 7.0 before injection.

  • Observation: The peak for 4-Amino-N-methylpicolinamide should appear at RRT ~0.3 - 0.4 relative to Sorafenib.

Protocol B: Validated LC-MS/HPLC Method

Objective: Quantitation of the impurity with specificity.

Chromatographic Conditions:

  • Column: C18 High-Resolution (e.g., Waters X-Terra or Phenomenex Luna, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Quantitation); MS (Identification).

  • Column Temp: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 90 10 Initial (Retain polar amine)
5.0 90 10 Isocratic hold
25.0 20 80 Gradient to elute API
30.0 20 80 Wash

| 31.0 | 90 | 10 | Re-equilibration |

Validation Workflow Diagram:

ValidationWorkflow Start Method Development Specificity Specificity Check (Stress Samples) Start->Specificity Inject Acid/Base Hydrolysates Linearity Linearity (LOQ to 150%) Specificity->Linearity No Interference Accuracy Accuracy (Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Recovery 90-110% Final Validated Method Robustness->Final System Suitability Met

Caption: Step-by-step validation logic ensuring the method is fit-for-purpose.

Data Interpretation & Acceptance Criteria

When validating this impurity, your data must meet the following ICH Q2(R1) criteria.

Validation ParameterAcceptance CriteriaTypical Result for this Impurity
Specificity No interference at impurity RT from blank or placebo.Peak purity > 99.0% (via PDA/MS).
Linearity Correlation Coefficient (

)

.[3]
Linear range: 0.05% to 0.5% of API conc.
Limit of Quantitation (LOQ) Signal-to-Noise ratio

.
Typically ~0.03 µg/mL.
Accuracy Recovery 85% - 115% at LOQ; 90-110% at higher levels.High recovery due to stability in acidic mobile phase.
Relative Response Factor (RRF) Must be determined vs Sorafenib.Typically ~0.6 - 0.8 (Lower MW, different chromophore).

Critical Note on RRF: Because 4-Amino-N-methylpicolinamide has a significantly different structure (single aromatic ring vs. bi-aryl urea) than Sorafenib, you cannot assume a response factor of 1.0. You must inject the isolated standard of the impurity to calculate the RRF, otherwise, you will under-quantify the degradation levels.

References

  • European Medicines Agency (EMA). Assessment Report: Sorafenib Accord. (2022).[4][5] Procedure No. EMEA/H/C/005666/0000. Link

  • Pawar, S., et al. "Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products." Biomedical Chromatography, 32(5), e4169. (2018).[2] Link

  • Veeprho Laboratories. Sorafenib Aminophenoxy Impurity (Impurity A) Structure and CAS Data.Link

  • Blanchet, B., et al. "A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites." Journal of Pharmaceutical and Biomedical Analysis, 118, 118-123. (2020). Link

  • Sigma-Aldrich. Sorafenib Impurity Standards and Reference Materials.Link

Sources

Safety Operating Guide

4-Amino-N-methylpyridine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 4-Amino-N-methylpyridine-2-carboxamide (often encountered as an intermediate in kinase inhibitor synthesis, such as for Regorafenib) requires strict adherence to hazardous waste protocols. As a pyridine derivative, this compound poses specific toxicological and environmental risks, necessitating high-temperature incineration to prevent the release of toxic nitrogen oxides (NOx) and potential leaching into water systems.[1]

This guide provides an operational framework for researchers to safely manage this substance from the bench to the waste stream.

Part 1: Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure the correct waste stream selection.[1]

Parameter Details
Chemical Name This compound
CAS Number 757251-39-1 (Commonly associated with Regorafenib Impurity A)
Molecular Formula C₇H₉N₃O
Physical State Solid (White to off-white powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Skin/Eye Irritation , Aquatic Toxicity .[1][2][3]
Signal Word DANGER

Critical Safety Warning: Pyridine derivatives can be readily absorbed through the skin. Do not handle waste containers without appropriate PPE.[4]

Part 2: Immediate Safety & Handling Protocol

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (minimum) or half-mask respirator with P100 cartridges if dust generation is likely during transfer.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Pyridines can permeate standard latex.

  • Ocular: Chemical splash goggles.[3] Safety glasses are insufficient for liquid waste pouring.

Spill Response (Minor < 10g)
  • Isolate: Evacuate the immediate area of non-essential personnel.

  • Neutralize/Absorb: Do not use water immediately. Cover the spill with a dry absorbent (Vermiculite or chemically treated pads).

  • Collect: Use a spark-proof scoop to transfer material into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface with a soap/water solution after bulk removal. Collect all wipes as solid hazardous waste.

Part 3: Waste Characterization & Segregation

This compound is NOT typically listed specifically on the EPA P-list or U-list (unlike its relative 4-Aminopyridine, which is P008). However, it must be managed as Non-Listed Hazardous Waste due to its toxicity and potential to exhibit characteristics of hazardous waste (D-codes) if tested.[1]

Disposal Method: High-Temperature Incineration (with NOx scrubbing).

Stream A: Solid Waste (Pure Substance)
  • Contents: Expired powder, synthesis yield, or spill cleanup materials.[1]

  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Toxic Solid."

  • Protocol: Do not mix with oxidizers. Double-bagging within the container is recommended to prevent dust dispersion upon opening at the facility.

Stream B: Liquid Waste (Mother Liquors/Solutions)
  • Contents: Reaction mixtures (e.g., DCM, Methanol, Ethyl Acetate) containing the compound.[1]

  • Segregation:

    • Halogenated: If dissolved in DCM, Chloroform, etc.[1]

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO.[1]

  • Protocol: Never pour down the drain. Pyridine derivatives are toxic to the bacteria in municipal water treatment plants.

Stream C: Contaminated Debris
  • Contents: Gloves, weighing boats, pipette tips, paper towels.[1]

  • Container: Clear, heavy-duty hazardous waste bag (6-mil thickness) inside a secondary bin.

  • Protocol: Treat as solid hazardous waste. Do not dispose of in regular trash.

Part 4: Step-by-Step Disposal Workflow

The following decision tree illustrates the operational logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidType Is it Sharp? (Needles/Glass) Solid->SolidType LiquidType Solvent Type? Liquid->LiquidType SharpsBin Puncture-Proof Sharps Container SolidType->SharpsBin Yes DoubleBag Double Bag -> Wide Mouth HDPE Jar SolidType->DoubleBag No Halo Halogenated Waste (e.g., DCM, Chloroform) LiquidType->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) LiquidType->NonHalo No Halogens Labeling LABELING: 'Hazardous Waste' Constituent: 4-Amino-N-methyl... Hazard: TOXIC SharpsBin->Labeling DoubleBag->Labeling Halo->Labeling NonHalo->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Final EHS Pickup -> Incineration Storage->Final

Figure 1: Operational decision tree for the segregation and packaging of aminopyridine waste streams.

Part 5: Regulatory & Compliance Checklist

Ensure your disposal plan meets these regulatory standards (US Focus - adjust for local laws):

  • RCRA Classification: While not explicitly P-listed, treat as Characteristic Hazardous Waste (Toxicity) unless testing proves otherwise.

  • Container Compatibility: Ensure lids are screw-top and leak-proof. Do not use glass for fluorinated waste if HF was used in processing (unlikely here, but standard caution).[1]

  • Accumulation Time: Do not store waste in the lab (Satellite Accumulation Area) for more than 9 months (or per local institutional policy, often 90 days).

  • Labeling: Labels must be legible, filled out completely before waste is added, and free of abbreviations (write "Methanol," not "MeOH").

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46835219, 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

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Navigating the Synthesis and Handling of 4-Amino-N-methylpyridine-2-carboxamide: A Guide to Personal Protective Equipment and Safe Laboratory Operations

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks of Aromatic Amines and Pyridine Carboxamides

Derivatives of 4-aminopyridine are recognized for their biological activity and are readily absorbed through the skin and gastrointestinal tract.[1] Structurally similar compounds, such as 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide and 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, are classified as irritants that can cause skin and serious eye irritation.[2][3] They are also considered harmful if swallowed.[2][3] Furthermore, many aminopyridine derivatives exhibit aquatic toxicity.[2] Given these characteristics, a cautious approach is paramount.

Anticipated Hazards of 4-Amino-N-methylpyridine-2-carboxamide:

Hazard ClassAnticipated Effects
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation upon contact.
Serious Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[4]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on established guidelines for handling amines and related pyridine compounds.[5][6]

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. A quantitative study on aromatic amine permeation has shown that breakthrough times can vary significantly between glove materials.[7] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.
Eye and Face Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8]
Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a high risk of spillage, chemical-resistant coveralls or an apron made of materials like Tychem® are advised.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are not sufficient or during spill cleanup, a respirator may be necessary. A risk assessment should determine the appropriate type of respirator, which could range from a half-mask respirator with ammonia/amine cartridges to a self-contained breathing apparatus (SCBA) in emergency situations.[6][8]
PPE Donning and Doffing Workflow

Proper donning and doffing procedures are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat / Coveralls Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Coveralls Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Emergency_Response_Flowchart cluster_exposure Personal Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions Start Exposure or Spill Occurs Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion SmallSpill Small Spill Start->SmallSpill LargeSpill Large Spill Start->LargeSpill FlushEyes Flush Eyes (15 min) Eye->FlushEyes WashSkin Wash Skin (15 min) Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth AbsorbSpill Absorb with Inert Material SmallSpill->AbsorbSpill Evacuate Evacuate Area LargeSpill->Evacuate SeekMedical Seek Medical Attention FlushEyes->SeekMedical WashSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical ContactEHS Contact EHS AbsorbSpill->ContactEHS Evacuate->ContactEHS

Caption: Emergency Response Flowchart.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

  • All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste. [10]* Use a dedicated, sealed, and clearly labeled waste container. [10][11]The label should include the chemical name and associated hazards.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials. [10]* Follow your institution's and local regulations for the final disposal of chemical waste. [6][11]Do not dispose of this chemical down the drain. [11][12] By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while maintaining a safe and compliant laboratory environment.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. (n.d.). PubChem.
  • N-(2,6-Dimethylphenyl)pyridine-2-carboxamide Safety Data Sheet. (2023, March 12). Apollo Scientific.
  • Pyridine-2-carboximidamide hydrochloride Safety Data Sheet. (2009, January 21). Fisher Scientific.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Safety Data Sheet. (2023, July 7). Apollo Scientific.
  • 2-Amino-4-methylpyridine Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6).
  • N-(2',6'-Dimethylphenl)-2-pyridine carboxamide Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
  • Methyl 2-aminopyridine-4-carboxylate Safety Data Sheet. (2010, August 26). Fisher Scientific.
  • 2-Aminopyridine Safety Data Sheet. (2021, December 24). Fisher Scientific.
  • 2-Pyridinecarboxamide Safety Data Sheet. (2014, January 27). Fisher Scientific.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. (n.d.). PubChem.
  • Aminopyridines. (2005, November). US EPA.
  • N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. (2019). Toxins, 11(1), 33.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.